molecular formula C20H21NO3 B137585 N-Desmethyl Olopatadine CAS No. 113835-92-0

N-Desmethyl Olopatadine

Cat. No.: B137585
CAS No.: 113835-92-0
M. Wt: 323.4 g/mol
InChI Key: VQMJUHOJPCPUAM-IDUWFGFVSA-N
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Description

N-Monodemethylolopatadine belongs to the class of organic compounds known as dibenzoxepines. Dibenzoxepines are compounds containing a dibenzoxepine moiety, which consists of two benzene connected by an oxazepine ring. N-Monodemethylolopatadine is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Monodemethylolopatadine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-monodemethylolopatadine is primarily located in the cytoplasm.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(11Z)-11-[3-(methylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-21-10-4-7-17-16-6-3-2-5-15(16)13-24-19-9-8-14(11-18(17)19)12-20(22)23/h2-3,5-9,11,21H,4,10,12-13H2,1H3,(H,22,23)/b17-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMJUHOJPCPUAM-IDUWFGFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556304
Record name {(11Z)-11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113835-92-0
Record name N-Desmethyl olopatadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113835920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {(11Z)-11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYL OLOPATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B32K679JBG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacological Profile of N-Desmethyl Olopatadine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating N-Desmethyl Olopatadine in the Therapeutic Landscape

Olopatadine is a well-established second-generation anti-allergic agent, renowned for its dual mechanism of action that confers both immediate and sustained relief from the symptoms of allergic conjunctivitis and rhinitis.[1][2] It functions as a potent and selective histamine H1 receptor antagonist, effectively blocking the primary mediator of type 1 hypersensitivity reactions.[1][3] Concurrently, it exhibits significant mast cell stabilizing properties, inhibiting the release of histamine and other pro-inflammatory mediators from these key immune cells.[4][5][6] This multifaceted pharmacological profile has positioned olopatadine as a cornerstone therapy in the management of ocular and nasal allergic conditions.[2]

N-Desmethyl Olopatadine is the principal metabolite of olopatadine, formed via hepatic metabolism.[7] While present at significantly lower concentrations than the parent drug in systemic circulation, a thorough understanding of its pharmacological profile is crucial for a complete characterization of olopatadine's in vivo activity and for regulatory and safety assessments. This technical guide provides a comprehensive overview of the known and inferred pharmacological properties of N-Desmethyl Olopatadine, grounded in the established pharmacology of its parent compound and general principles of medicinal chemistry.

Metabolism of Olopatadine to N-Desmethyl Olopatadine

The biotransformation of olopatadine to N-Desmethyl Olopatadine is primarily mediated by the cytochrome P450 enzyme system in the liver. Specifically, in vitro studies utilizing human liver microsomes and cDNA-expressed human P450 isozymes have identified CYP3A4 as the enzyme almost exclusively responsible for the N-demethylation of olopatadine.[7] This metabolic pathway involves the removal of one of the methyl groups from the tertiary amine of the dimethylaminopropylidene side chain.

Olopatadine Olopatadine (Tertiary Amine) NDesmethyl_Olopatadine N-Desmethyl Olopatadine (Secondary Amine) Olopatadine->NDesmethyl_Olopatadine CYP3A4 (N-demethylation)

Caption: Metabolic conversion of Olopatadine to N-Desmethyl Olopatadine.

Pharmacological Profile of N-Desmethyl Olopatadine: An Evidence-Based Inference

Histamine H1 Receptor Antagonism

Olopatadine is a highly selective H1 receptor antagonist with a reported Ki value of approximately 41.1 nM.[3] The general SAR for classic H1 antihistamines indicates that a terminal tertiary amine on the alkyl side chain is optimal for high-affinity receptor binding.[8] The rationale behind this is that the tertiary amine, being basic with a pKa between 8.5 and 10, is protonated at physiological pH and forms a crucial ionic interaction with a conserved aspartate residue in the H1 receptor binding pocket.

N-Desmethyl Olopatadine possesses a secondary amine, which is also basic and capable of protonation. However, the reduction in steric bulk and the altered electronic environment compared to the tertiary amine in olopatadine may lead to a change in binding affinity. It is therefore plausible to hypothesize that N-Desmethyl Olopatadine retains activity as a histamine H1 receptor antagonist, but likely with a reduced affinity compared to the parent compound, olopatadine.

Mast Cell Stabilization

The mast cell stabilizing effect of olopatadine is a key component of its therapeutic efficacy, preventing the release of histamine and other inflammatory mediators.[4][5][6] This activity has been demonstrated in vitro and in vivo.[4] The precise structural requirements for the mast cell stabilizing activity of this class of molecules are less defined than those for H1 receptor antagonism. However, given the structural similarity between olopatadine and its N-desmethyl metabolite, it is reasonable to infer that N-Desmethyl Olopatadine is also likely to possess mast cell stabilizing properties. The relative potency of this effect compared to olopatadine remains to be experimentally determined.

Pharmacokinetic Profile

Following administration, olopatadine is metabolized to N-Desmethyl Olopatadine and Olopatadine N-oxide.[7] However, the systemic exposure to N-Desmethyl Olopatadine is generally low.

ParameterOlopatadineN-Desmethyl Olopatadine
Metabolizing Enzyme CYP3A4-
Systemic Concentration QuantifiableGenerally below the limit of quantitation
Urinary Recovery ~60-70% as parent drugDetected at low concentrations

Data compiled from available pharmacokinetic studies.

Experimental Protocols for the Pharmacological Characterization of N-Desmethyl Olopatadine

To definitively elucidate the pharmacological profile of N-Desmethyl Olopatadine, the following in vitro assays are essential. These protocols are presented as a self-validating framework for researchers in drug development.

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of N-Desmethyl Olopatadine for the human histamine H1 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of N-Desmethyl Olopatadine for the human H1 receptor.

Materials:

  • HEK293 cells stably expressing the human H1 receptor.

  • [³H]-Pyrilamine (a radiolabeled H1 antagonist).

  • N-Desmethyl Olopatadine.

  • Olopatadine (as a positive control).

  • Mepyramine (as a reference competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing H1 receptor Incubate Incubate membranes, [³H]-Pyrilamine, and N-Desmethyl Olopatadine Membrane_Prep->Incubate Reagent_Prep Prepare serial dilutions of N-Desmethyl Olopatadine Reagent_Prep->Incubate Separate Separate bound and free radioligand (e.g., filtration) Incubate->Separate Count Quantify bound radioactivity (scintillation counting) Separate->Count IC50 Determine IC50 value Count->IC50 Ki Calculate Ki value (Cheng-Prusoff equation) IC50->Ki

Caption: Workflow for the H1 Receptor Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells expressing the H1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]-Pyrilamine, and varying concentrations of N-Desmethyl Olopatadine (or olopatadine/mepyramine for controls).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]-Pyrilamine against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol measures the ability of N-Desmethyl Olopatadine to inhibit the release of β-hexosaminidase, a marker of mast cell degranulation.

Objective: To determine the IC50 value for the inhibition of mast cell degranulation by N-Desmethyl Olopatadine.

Materials:

  • RBL-2H3 (rat basophilic leukemia) cell line, a commonly used model for mast cells.

  • N-Desmethyl Olopatadine.

  • Olopatadine (as a positive control).

  • Antigen (e.g., DNP-BSA) and IgE anti-DNP for sensitization.

  • Tyrode's buffer.

  • Triton X-100 (for cell lysis to measure total β-hexosaminidase release).

  • p-NAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide), the substrate for β-hexosaminidase.

  • Stop buffer (e.g., 0.1 M Na2CO3/NaHCO3, pH 10).

  • Microplate reader.

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sensitize Sensitize RBL-2H3 cells with IgE anti-DNP Pretreat Pre-incubate cells with N-Desmethyl Olopatadine Sensitize->Pretreat Challenge Challenge cells with antigen (DNP-BSA) Pretreat->Challenge Collect Collect supernatant Challenge->Collect Enzyme_Assay Incubate supernatant with p-NAG substrate Collect->Enzyme_Assay Measure Measure absorbance Enzyme_Assay->Measure Calculate Calculate % degranulation and determine IC50 Measure->Calculate

Caption: Workflow for the Mast Cell Degranulation Assay.

Step-by-Step Methodology:

  • Cell Sensitization: Culture RBL-2H3 cells overnight in the presence of IgE anti-DNP to sensitize them.

  • Pre-treatment: Wash the sensitized cells and resuspend them in Tyrode's buffer. Pre-incubate the cells with various concentrations of N-Desmethyl Olopatadine (or olopatadine) for 15-30 minutes at 37°C.

  • Antigen Challenge: Initiate degranulation by adding the antigen (DNP-BSA). Include control wells for spontaneous release (no antigen) and total release (cells lysed with Triton X-100).

  • Stop Reaction: After a 30-60 minute incubation at 37°C, stop the reaction by placing the plate on ice and centrifuging to pellet the cells.

  • Enzyme Assay: Transfer the supernatant to a new plate. Add the p-NAG substrate and incubate.

  • Quantification: Stop the enzymatic reaction with the stop buffer and measure the absorbance at the appropriate wavelength (e.g., 405 nm).

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control. Plot the percentage of inhibition against the logarithm of the N-Desmethyl Olopatadine concentration to determine the IC50 value.

Conclusion and Future Directions

N-Desmethyl Olopatadine is the primary metabolite of the potent anti-allergic drug, olopatadine. While direct pharmacological data is scarce, a strong inference based on the well-documented profile of the parent compound and established structure-activity relationships suggests that N-Desmethyl Olopatadine likely retains a dual mechanism of action, encompassing both histamine H1 receptor antagonism and mast cell stabilization. However, the N-demethylation suggests a probable reduction in H1 receptor affinity compared to olopatadine.

Given its low systemic concentrations, the overall contribution of N-Desmethyl Olopatadine to the clinical efficacy of olopatadine is likely minor. Nevertheless, a complete experimental characterization using the protocols outlined in this guide would be invaluable for a comprehensive understanding of olopatadine's pharmacology and for fulfilling rigorous regulatory requirements. Future research should focus on the synthesis of sufficient quantities of N-Desmethyl Olopatadine to perform these definitive in vitro and potentially in vivo studies.

References

  • Sharif, N. A., Xu, S. X., & Yanni, J. M. (1996). Olopatadine (AL-4943A): ligand binding and functional studies on a novel, long acting H1-selective histamine antagonist and anti-allergic agent for use in allergic conjunctivitis. Journal of ocular pharmacology and therapeutics, 12(4), 401–407. [Link]

  • Ohmori, S., Kuriya, S., Ohshika, H., & Kitada, M. (2001). Effects of olopatadine, a new antiallergic agent, on human liver microsomal cytochrome P450 activities. Arzneimittel-Forschung, 51(1), 74–79. [Link]

  • Brodsky, M. (2003). Mast cell stabilization and anti-histamine effects of olopatadine ophthalmic solution: a review of pre-clinical and clinical research. Current medical research and opinion, 19(5), 365–374. [Link]

  • Simons, F. E. (2002). Molecular pharmacology of second-generation antihistamines. The Journal of allergy and clinical immunology, 109(5), 757–766. [Link]

  • Kłosiński, R., & Kaliszan, R. (2007). A structure-activity relationship study of compounds with antihistamine activity. Acta poloniae pharmaceutica, 64(4), 307–315. [Link]

  • Brodsky, M. (2003). Mast cell stabilization and anti-histamine effects of olopatadine ophthalmic solution: a review of pre-clinical and clinical research. ResearchGate. [Link]

  • Hagen, J. A., et al. (2021). Design and synthesis of photoswitchable desloratadine ligands for histamine H 1 receptor photopharmacology. ResearchGate. [Link]

  • Rosenwasser, L. J., O'Brien, T., & Weyne, J. (2009). Comprehensive review of olopatadine: the molecule and its clinical entities. Allergy and asthma proceedings, 30(6), 576–583. [Link]

  • Walsh Medical Media. (2023). Pharmacogenetics of Second Generation Antihistamines: A Systematic Review. Journal of Pharmaceutical Research International. [Link]

  • Pharmacy 180. Structure–Activity Relationship-H1 Receptor - Antihistamines. Pharmacy 180. [Link]

  • Fonquerna, S., et al. (2006). Synthesis and Structure−Activity Relationships of Novel Histamine H 1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. ResearchGate. [Link]

  • Valero, A., et al. (2012). Use of Second Generation H-1 Antihistamines in Special Situations. ResearchGate. [Link]

  • Leonardi, A., & Abelson, M. B. (2003). Mast-Cell Stabilizing Effects of Olopatadine following Allergen Challenge in Humans. Investigative Ophthalmology & Visual Science, 44(13), 299. [Link]

  • Nicolas, J. M., et al. (1999). In vitro inhibition of human liver drug metabolizing enzymes by second generation antihistamines. Chemico-biological interactions, 123(1), 45–56. [Link]

  • JKU ePUB. (2023). SCREENING FOR SECOND-GENERATION ANTIHISTAMINES AND THEIR METABOLITES IN VARIOUS CROPS VIA HPLC-DT-IM-QTOF-MS. JKU ePUB. [Link]

  • Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-activity relationships of histamine H1-receptor agonists. Mini reviews in medicinal chemistry, 4(9), 935–940. [Link]

  • Kazmi, F., et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug metabolism and disposition: the biological fate of chemicals, 43(9), 1294–1302. [Link]

  • Defense Health Agency. (2017). Antihistamine and Dual Acting Antihistamine Mast Cell Stabilizers Executive Summary. Health.mil. [Link]

  • Sharif, N. A., et al. (1996). Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies. Journal of ocular pharmacology and therapeutics, 12(4), 401–407. [Link]

  • Semantic Scholar. Structure-Activity Relationships of H1-Receptor Antagonists. Semantic Scholar. [Link]

  • Church, M. K. (2011). Pharmacology of Antihistamines. Indian Journal of Dermatology, 56(2), 191–201. [Link]

  • Semantic Scholar. Evaluation of Efficacy and Sedative Profiles of H1 Antihistamines by Large-Scale Surveillance Using the Visual Analogue Scale. Semantic Scholar. [Link]

  • Leonardi, A., & Abelson, M. B. (2003). Double-masked, randomized, placebo-controlled clinical study of the mast cell-stabilizing effects of treatment with olopatadine in the conjunctival allergen challenge model in humans. Clinical therapeutics, 25(10), 2539–2552. [Link]

  • Allmpus. Olopatadine N-Desmethyl Impurity. Allmpus. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of N-Desmethyl Olopatadine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the Available Data

This guide provides a comprehensive overview of the biological activity of N-Desmethyl Olopatadine, a primary human metabolite of the well-established anti-allergic agent, Olopatadine. It is important to note at the outset that while the pharmacological profile of Olopatadine is extensively documented, specific, quantitative data on the biological activity of N-Desmethyl Olopatadine is sparse in the publicly available scientific literature. Therefore, this guide will provide a thorough analysis of the parent compound's activity as a crucial framework, detail the metabolic pathway leading to N-Desmethyl Olopatadine, and present the established experimental protocols that would be employed to fully characterize the metabolite's activity. This approach is designed to offer a robust scientific resource, grounded in established principles, for researchers investigating this compound.

Introduction: Olopatadine and its Metabolic Landscape

Olopatadine is a second-generation anti-allergic agent renowned for its dual mechanism of action: selective histamine H1 receptor antagonism and mast cell stabilization.[1][2][3] This dual activity makes it a highly effective treatment for the signs and symptoms of allergic conjunctivitis and rhinitis.[1][4] Olopatadine is a tricyclic compound, structurally related to doxepin, and is administered topically as an ophthalmic solution or a nasal spray.[1][4]

Upon administration, Olopatadine undergoes limited metabolism in humans. Two primary metabolites have been identified in urine at low concentrations: the mono-desmethyl metabolite (N-Desmethyl Olopatadine or M1) and the N-oxide metabolite (M3).[5] The formation of N-Desmethyl Olopatadine is catalyzed by the cytochrome P450 enzyme, CYP3A4.[1]

Given that N-Desmethyl Olopatadine retains the core pharmacophore of the parent molecule, it is scientifically plausible to hypothesize that it may possess some degree of antihistaminic and/or mast cell-stabilizing activity. However, the potency and clinical relevance of this activity are not well-defined in the literature. FDA reviews of Olopatadine formulations have noted that N-Desmethyl Olopatadine was not detected in plasma samples from some clinical studies, suggesting very low systemic exposure after topical administration.[6]

The Pharmacological Profile of the Parent Compound: Olopatadine

To understand the potential biological activity of N-Desmethyl Olopatadine, a detailed examination of Olopatadine's pharmacology is essential.

Histamine H1 Receptor Antagonism

Olopatadine is a potent and highly selective antagonist of the histamine H1 receptor.[5] This is its primary mechanism for providing rapid relief from itching, a hallmark symptom of allergic reactions.[7] The binding affinity of Olopatadine for the H1 receptor is significantly higher than for H2 and H3 receptors, underscoring its selectivity.[8]

Compound Receptor Binding Affinity (Ki, nM)
OlopatadineH141.1 ± 6.0
H243,437 ± 6,257
H3171,666 ± 6,774

Table 1: Receptor binding affinities of Olopatadine for histamine receptors.[8]

Functionally, Olopatadine effectively antagonizes histamine-induced phosphoinositide (PI) turnover in human conjunctival epithelial cells, a key step in the H1 receptor signaling cascade.[8]

Mast Cell Stabilization

In addition to its antihistaminic effects, Olopatadine stabilizes mast cells, inhibiting the release of histamine and other pro-inflammatory mediators.[2][9] This mast cell-stabilizing property contributes to its efficacy in preventing the late-phase allergic response.[7] Olopatadine has been shown to inhibit the release of inflammatory mediators from human conjunctival mast cells in a dose-dependent manner.[7]

Anti-Inflammatory Effects

Beyond its primary mechanisms, Olopatadine exhibits broader anti-inflammatory properties, including the inhibition of inflammatory lipid mediators like leukotrienes and thromboxanes.[4]

Receptor Selectivity

Olopatadine demonstrates a favorable safety profile due to its high selectivity for the H1 receptor. It has negligible effects on alpha-adrenergic, dopamine, and muscarinic type 1 and 2 receptors.[5]

Metabolism of Olopatadine to N-Desmethyl Olopatadine

The metabolic conversion of Olopatadine to N-Desmethyl Olopatadine is a key aspect of its pharmacokinetic profile.

Olopatadine Olopatadine CYP3A4 CYP3A4 (Liver Microsomes) Olopatadine->CYP3A4 NDesmethyl_Olopatadine N-Desmethyl Olopatadine (M1) CYP3A4->NDesmethyl_Olopatadine N-demethylation cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Cell_Culture Culture H1-expressing cells Homogenization Homogenize cells Cell_Culture->Homogenization Centrifugation Centrifuge to isolate membranes Homogenization->Centrifugation Quantification Quantify protein concentration Centrifugation->Quantification Plate_Setup Add membranes, [³H]-pyrilamine, and N-Desmethyl Olopatadine to plate Quantification->Plate_Setup Incubation Incubate to equilibrium Plate_Setup->Incubation Filtration Filter and wash Incubation->Filtration Counting Scintillation counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Workflow for H1 Receptor Binding Assay.
In Vitro Assessment of Mast Cell Stabilization

This protocol outlines an assay to determine the ability of N-Desmethyl Olopatadine to inhibit the degranulation of mast cells.

Rationale: This functional assay assesses the compound's ability to prevent the release of histamine from immunologically stimulated mast cells, providing a direct measure of its mast cell-stabilizing activity.

Step-by-Step Protocol:

  • Cell Culture and Sensitization:

    • Culture a suitable mast cell line (e.g., RBL-2H3 cells).

    • Sensitize the cells overnight with an anti-DNP IgE antibody.

  • Compound Incubation and Stimulation:

    • Wash the sensitized cells to remove unbound IgE.

    • Pre-incubate the cells with varying concentrations of N-Desmethyl Olopatadine (or Olopatadine as a positive control) for a specified time.

    • Induce degranulation by adding DNP-BSA (dinitrophenylated bovine serum albumin).

    • Include control wells for spontaneous release (no DNP-BSA) and maximum release (cell lysis with Triton X-100).

  • Histamine Release Measurement:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant from each well.

    • Measure the histamine concentration in the supernatant using an enzyme immunoassay (EIA) kit.

  • Data Analysis:

    • Calculate the percentage of histamine release for each concentration of the test compound relative to the maximum release.

    • Plot the percentage of inhibition of histamine release against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of histamine release.

Histamine H1 Receptor Signaling Pathway

The antihistaminic activity of compounds like Olopatadine and potentially N-Desmethyl Olopatadine is mediated through the blockade of the H1 receptor signaling pathway.

Histamine Histamine H1R H1 Receptor Histamine->H1R binds Gq Gq protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ release ER->Ca_release Cellular_Response Cellular Response (e.g., inflammation, itching) Ca_release->Cellular_Response PKC->Cellular_Response

Simplified Histamine H1 Receptor Signaling Pathway.

Conclusion

N-Desmethyl Olopatadine is a primary metabolite of the potent anti-allergic agent Olopatadine. While its parent compound is well-characterized as a selective histamine H1 receptor antagonist and a mast cell stabilizer, there is a notable absence of specific biological activity data for N-Desmethyl Olopatadine in the public domain. Based on its structural similarity, it is reasonable to hypothesize that it may retain some of the pharmacological activities of Olopatadine. The experimental protocols detailed in this guide provide a clear roadmap for researchers to elucidate the precise biological profile of N-Desmethyl Olopatadine, including its H1 receptor affinity and its mast cell-stabilizing potential. Such studies would be invaluable in fully understanding the complete pharmacological contribution of Olopatadine and its metabolites to its overall therapeutic effect.

References

  • Bacon, A. S., & McGill, J. I. (2009). Mast cell stabilization and anti-histamine effects of olopatadine ophthalmic solution: a review of pre-clinical and clinical research. Current medical research and opinion, 25(5), 1095–1106. [Link]

  • Kaliner, M. A., Berger, W. E., & Tantry, S. K. (2010). Comprehensive review of olopatadine: the molecule and its clinical entities. Expert opinion on drug metabolism & toxicology, 6(1), 117–126. [Link]

  • PubChem. (n.d.). Olopatadine. National Center for Biotechnology Information. Retrieved from [Link]

  • Novartis. (2008). PATANOL (olopatadine hydrochloride ophthalmic solution) 0.1% Prescribing Information. [Link]

  • Drugs.com. (2023). Olopatadine Monograph for Professionals. [Link]

  • FDA. (2014). Center for Drug Evaluation and Research Application Number 206276Orig1s000: Clinical Pharmacology and Biopharmaceutics Review(s). [Link]

  • FDA. (2008). Center for Drug Evaluation and Research Application Number 21-861: Pharmacology Review(s). [Link]

  • Medscape. (2024). Allergic Conjunctivitis Medication. [Link]

  • FDA. (2007). Center for Drug Evaluation and Research Application Number 21-861: Clinical Pharmacology Review. [Link]

  • Torkildsen, G. L., & Shedden, A. (2011). Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies. Clinical ophthalmology (Auckland, N.Z.), 5, 521–529. [Link]

  • FDA. (2003). Center for Drug Evaluation and Research Application Number 21-545: Clinical Pharmacology and Biopharmaceutics Review(s). [Link]

  • FDA. (2004). Center for Drug Evaluation and Research Application Number 21-545: Pharmacology Review(s). [Link]

  • Yanni, J. M., Stephens, D. J., Miller, S. T., Weimer, L. K., O'Leary, D. C., & Spellman, J. M. (1996). Olopatadine (AL-4943A): ligand binding and functional studies on a novel, long acting H1-selective histamine antagonist and anti-allergic agent for use in allergic conjunctivitis. Journal of ocular pharmacology and therapeutics : the official journal of the Association for Ocular Pharmacology and Therapeutics, 12(4), 389–400. [Link]

  • Google Patents. (2014).
  • Sharif, N. A., Xu, S. X., & Yanni, J. M. (2009). Ophthalmic antihistamines and H1-H4 receptors. Current drug targets, 10(1), 76–86. [Link]

  • FDA. (2013). N206276 Olopatadine WR. [Link]

  • ResearchGate. (n.d.). Ophthalmic antihistamines and H 1-H 4 receptors. Retrieved from [Link]

  • ResearchGate. (n.d.). Mast cell stabilization and anti-histamine effects of olopatadine ophthalmic solution: a review of pre-clinical and clinical research. Retrieved from [Link]

  • European Patent Office. (2005). OLOPATADINE FORMULATIONS FOR TOPICAL ADMINISTRATION. [Link]

  • Health.mil. (2017). Antihistamine and Dual Acting Antihistamine Mast Cell Stabilizers Executive Summary. [Link]

  • Patsnap. (2019). Preparation method of olopatadine hydrochloride. [Link]

Sources

In Vitro Characterization of N-Desmethyl Olopatadine (Metabolite M1)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Pharmacological & Safety Profiling [1]

Executive Summary

N-Desmethyl Olopatadine (also identified as Metabolite M1 or N-monodemethylolopatadine) is the primary oxidative metabolite of the antihistamine Olopatadine HCl.[1] While the parent compound is largely excreted renally unchanged, M1 formation is catalyzed predominantly by CYP3A4 .

This guide details the technical workflow for characterizing M1. Unlike routine screening, characterizing a specific metabolite requires a comparative framework against its parent compound to establish Relative Potency (RPA) and safety margins. The following protocols prioritize regulatory compliance (ICH M3(R2), S7B) and mechanistic clarity.

Molecular Identity & Physicochemical Profiling

Before functional assays, the metabolite must be chemically verified. M1 possesses a secondary amine structure resulting from the N-demethylation of the dimethylamino propylidene side chain.[1]

Structural Specifications
PropertyValue / Description
Chemical Name (Z)-11-[3-(methylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid
CAS Registry 113835-92-0
Molecular Weight 323.39 g/mol (Free Base)
Key Structural Change Loss of methyl group on the aliphatic amine (Secondary Amine).[1]
Solubility Soluble in DMSO (>10 mM), Methanol; limited aqueous solubility at neutral pH.[1]
LogP (Predicted) ~2.5 - 3.0 (Slightly less lipophilic than parent due to H-bond donor capacity).[1]
Reagent Preparation Strategy
  • Stock Solution: Dissolve neat M1 standard in 100% DMSO to 10 mM.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the acetic acid side chain.

  • Control: Always prepare a matched stock of Olopatadine HCl (Parent) for side-by-side assay normalization.

Pharmacodynamic (PD) Characterization: H1 Receptor Affinity

The primary efficacy endpoint for Olopatadine is H1 receptor antagonism.[1] M1 must be profiled to determine if it contributes to the therapeutic effect or is a pharmacologically inert scaffold.

Assay Principle: Radioligand Binding

Objective: Determine the inhibition constant (


) of M1 for the human H1 receptor.[1]
Gold Standard Ligand:  [3H]-Pyrilamine (highly selective H1 antagonist).[1]
Experimental Protocol
  • System: CHO-K1 or HEK293 cells stably expressing human recombinant H1 receptors.

  • Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membrane fractions.[1]

  • Incubation:

    • Total Binding: Membrane + [3H]-Pyrilamine (~2 nM).[1]

    • Non-Specific Binding (NSB): Add 10 µM Triprolidine or unlabeled Olopatadine.[1]

    • Test Compounds: Titrate M1 and Parent Olopatadine (10 pM to 10 µM, 11 points).

  • Equilibrium: Incubate for 60-90 minutes at 27°C (avoid 37°C to prevent ligand degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces filter binding).

  • Detection: Liquid scintillation counting.

Data Analysis & Interpretation

Calculate


 using the Cheng-Prusoff equation:


[1]

Expected Outcome:

  • Olopatadine (Parent): High affinity,

    
    .[1]
    
  • N-Desmethyl (M1): Typically exhibits reduced affinity (2-10x lower potency) compared to the tertiary amine parent.[1] If

    
    , the metabolite is considered pharmacologically negligible.
    
Workflow Visualization

H1_Binding_Workflow Membrane hH1 Membrane Prep Incubation Equilibrium 60 min @ 27°C Membrane->Incubation Ligand [3H]-Pyrilamine (2 nM) Ligand->Incubation Test M1 Titration (10pM - 10µM) Test->Incubation Filter GF/B Filtration (+0.3% PEI) Incubation->Filter Terminator Scint Scintillation Counting Filter->Scint Data Ki Calculation (Cheng-Prusoff) Scint->Data

Figure 1: Radioligand binding workflow to determine H1 receptor affinity (


) of N-Desmethyl Olopatadine.[1]

Pharmacokinetic & Metabolic Stability

While Olopatadine is primarily excreted renally, understanding the formation and fate of M1 is critical for drug-drug interaction (DDI) labeling.[1]

Reaction Phenotyping (Formation)

Literature confirms M1 formation is catalyzed by CYP3A4 .[1][2]

  • Validation Assay: Incubate Olopatadine (1-10 µM) with recombinant human CYP3A4 (rCYP3A4) vs. Human Liver Microsomes (HLM) + Ketoconazole (CYP3A4 inhibitor).[1]

  • Success Criteria: Ketoconazole should inhibit M1 formation by >80% in HLM, confirming CYP3A4 dependence.[1]

CYP Inhibition Potential (M1 as Perpetrator)

A critical safety check is whether the metabolite itself inhibits CYPs.[1]

  • Risk: Secondary amines can form metabolic intermediate complexes (MICs) with the heme iron of CYPs, causing quasi-irreversible inhibition (time-dependent inhibition).[1][2]

  • Protocol:

    • Pre-incubate M1 (0-50 µM) with HLM +/- NADPH for 30 mins.

    • Add marker substrate (e.g., Midazolam for 3A4, Dextromethorphan for 2D6).[1]

    • Measure residual activity.[1]

  • Evidence: Previous studies indicate M1 does not form MICs, unlike other alkylamine antihistamines, suggesting a clean DDI profile.

Metabolic Pathway Diagram

Metabolic_Pathway Olo Olopatadine (Parent) CYP3A4 CYP3A4 (Oxidation) Olo->CYP3A4 Minor Pathway FMO FMO1/3 Olo->FMO Minor Pathway Renal Renal Excretion (Urine) Olo->Renal Major Pathway (>90%) M1 N-Desmethyl Olopatadine (Metabolite M1) CYP3A4->M1 M1->Renal M3 Olopatadine N-Oxide (Metabolite M3) FMO->M3

Figure 2: Metabolic fate of Olopatadine.[1] M1 is formed via CYP3A4 but represents a minor clearance pathway.

Safety Pharmacology: hERG Channel Inhibition

Regulatory guidelines (ICH S7B) mandate evaluating the potential for delayed ventricular repolarization (QT prolongation).[1] Even if the parent is safe, metabolites with altered polarity must be screened.

Assay: Automated Patch Clamp (Whole Cell)

Objective: Determine


 of M1 on 

(rapid delayed rectifier potassium current).
Protocol Steps
  • Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).[1]

  • Solutions:

    • Extracellular: Tyrode’s solution.[1]

    • Intracellular: K-Aspartate based pipette solution.[1]

  • Voltage Protocol: Hold at -80 mV -> Depolarize to +20 mV (2s) -> Repolarize to -50 mV (2s) to elicit tail current.

  • Application:

    • Apply Vehicle (0.1% DMSO).[1]

    • Apply M1 (cumulative concentrations: 1, 10, 30, 100 µM).

    • Apply Positive Control (E-4031, 100 nM).

  • Analysis: Measure peak tail current amplitude. Normalize to vehicle control.

Interpretation
  • Safety Margin: Compare the hERG

    
     to the free plasma 
    
    
    
    of the metabolite.[1]
  • Olopatadine Benchmark: Parent Olopatadine has a wide safety margin (hERG

    
     > 100 µM or very weak inhibition).[1]
    
  • M1 Expectation: Due to the loss of the methyl group, M1 is more polar. Generally, N-desmethyl metabolites of antihistamines (e.g., desloratadine) retain or slightly reduce hERG affinity compared to parents.[1] Significant inhibition (

    
     < 10 µM) would flag a safety risk.[1]
    

Summary of Characterization Targets

Assay CategoryParameterTarget / MethodSuccess Criteria (Safe/Valid)
Potency

(H1 Receptor)
Radioligand Binding ([3H]-Pyrilamine)

defined (likely > Parent

).[1]
Metabolism Enzyme IdentityrCYP + InhibitorsValidated CYP3A4 dependence.[1][2]
DDI Risk CYP InhibitionMicrosomal Stability (TDI check)No MIC formation;

.[1]
Cardiac Safety hERG

Patch Clamp (

current)

free

.

References

  • Tamura, T., et al. (2018).[1] Effects of olopatadine, a new antiallergic agent, on human liver microsomal cytochrome P450 activities.[2][3] Drug Metabolism and Disposition.[1][3][4][5]

  • Sharif, N. A., et al. (1996).[1] Olopatadine (AL-4943A): ligand binding and functional studies on a novel, long acting H1-selective histamine antagonist.[1][6] Journal of Ocular Pharmacology and Therapeutics.[1]

  • FDA Center for Drug Evaluation and Research. (1996).[1] NDA 20-688 (Patanol) Pharmacology Review.[1]

  • ICH Harmonised Tripartite Guideline. (2005). The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals S7B.[1]

  • PubChem Compound Summary. (2024). N-Desmethyl olopatadine (CID 14127209).[1][7][1]

Sources

Technical Guide: Synthesis of N-Desmethyl Olopatadine for Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Desmethyl Olopatadine (Chemical Name: (Z)-11-[3-(methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-acetic acid) is the primary active metabolite of the antihistamine Olopatadine.[1] In pharmacokinetic (PK) and metabolic stability studies, it serves as a critical reference standard for quantifying renal excretion and CYP450-mediated metabolism.[1]

This guide details the synthesis of N-Desmethyl Olopatadine via Late-Stage Functionalization (LSF) . Unlike de novo approaches that require complex stereoselective Wittig reactions, this protocol utilizes the ACE-Cl (1-Chloroethyl chloroformate) demethylation strategy on the parent drug.[1] This method is superior for research laboratories due to its high selectivity, preservation of the Z-alkene geometry, and avoidance of toxic cyanogen bromide (Von Braun reaction).

Chemical Profile & Target Structure[1][2][3][4][5][6][7][8]

PropertySpecification
Compound Name N-Desmethyl Olopatadine (Metabolite M1)
CAS Number 113835-92-0
Molecular Formula C₂₀H₂₁NO₃
Molecular Weight 323.39 g/mol
Key Structural Feature Tricyclic dibenzoxepin core; Secondary amine side chain; Z-configuration.[1][2][3]
Solubility Soluble in DMSO, Methanol; slightly soluble in water (pH dependent).
Retrosynthetic Analysis

The synthesis is disconnected into two strategic pathways. Route A (Demethylation) is the preferred laboratory method for generating analytical standards from readily available Olopatadine HCl.

Retrosynthesis cluster_routes Synthetic Disconnections target N-Desmethyl Olopatadine (Target Molecule) routeA Route A: N-Demethylation (From Olopatadine) target->routeA Selective C-N Cleavage routeB Route B: De Novo Wittig (From Isoxepac) target->routeB C=C Bond Formation Olopatadine (Parent) Olopatadine (Parent) routeA->Olopatadine (Parent) Isoxepac (Ketone) Isoxepac (Ketone) routeB->Isoxepac (Ketone) Amino-Phosphonium Salt Amino-Phosphonium Salt routeB->Amino-Phosphonium Salt

Caption: Retrosynthetic logic comparing the semi-synthetic demethylation route (A) vs. the de novo construction (B).[1]

Primary Protocol: Selective N-Demethylation (ACE-Cl Method)[1]

This protocol uses 1-Chloroethyl chloroformate (ACE-Cl) .[1] Unlike vinyl chloroformate or cyanogen bromide, ACE-Cl allows for the cleavage of the carbamate intermediate via simple methanolysis, avoiding harsh acid/base hydrolysis that could isomerize the Z-alkene or degrade the ether linkage.

Critical Pre-requisite: Carboxylic Acid Protection

Olopatadine contains a free carboxylic acid.[3] Direct reaction with ACE-Cl will result in a mixed anhydride side-product.[1] The acid must be protected as an ester prior to demethylation.

Step-by-Step Methodology
Stage 1: Esterification (Protection)

Objective: Convert Olopatadine HCl to Olopatadine Methyl Ester.[1]

  • Dissolution: Dissolve Olopatadine HCl (1.0 eq) in anhydrous Methanol (10-15 volumes).

  • Catalysis: Add concentrated Sulfuric Acid (

    
    , 0.1 eq) or Thionyl Chloride (
    
    
    
    , 1.1 eq) dropwise at 0°C.
  • Reflux: Heat to reflux (65°C) for 3–5 hours. Monitor by TLC (System: DCM/MeOH 9:1) for disappearance of the acid.

  • Workup: Concentrate solvent. Neutralize with saturated

    
    . Extract with Ethyl Acetate. Dry organic layer over 
    
    
    
    and concentrate.
  • Output: Olopatadine Methyl Ester (Oil or low-melting solid).[1]

Stage 2: N-Demethylation (The ACE-Cl Reaction)

Objective: Selective cleavage of the N-methyl group.[1][4]

  • Setup: Dissolve Olopatadine Methyl Ester (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE). Ensure the system is under inert atmosphere (

    
    ).
    
  • Addition: Cool to 0°C. Add 1-Chloroethyl chloroformate (ACE-Cl) (1.2 – 1.5 eq) dropwise. Add a proton sponge (e.g., solid

    
     or proton sponge) if acid sensitivity is extreme, though usually unnecessary for this scaffold.
    
  • Reaction: Reflux (83°C) for 2–4 hours.

    • Mechanism:[5][6][4][7][8] The tertiary amine attacks the ACE-Cl to form a quaternary ammonium species, which collapses to the 1-chloroethyl carbamate with the loss of Methyl Chloride (

      
      ).[1]
      
  • Methanolysis (Decarboxylation): Cool the mixture and evaporate the DCE in vacuo. Redissolve the residue immediately in Methanol and reflux for 1 hour.

    • Chemistry: Methanol attacks the reactive chloroethyl carbamate, decomposing it to the secondary amine hydrochloride, acetaldehyde, and methyl chloride.

  • Isolation: Concentrate the methanol. The residue is the N-Desmethyl Olopatadine Methyl Ester HCl .[1]

Stage 3: Saponification (Deprotection)

Objective: Restore the carboxylic acid without isomerizing the Z-alkene.[1]

  • Hydrolysis: Dissolve the intermediate in THF/Water (1:1). Add Lithium Hydroxide (LiOH, 2.0 eq).[1]

  • Condition: Stir at room temperature (20–25°C). Avoid heating to prevent Z-to-E isomerization.[1]

  • Neutralization: Once hydrolysis is complete (HPLC check), adjust pH to ~6.0–7.0 using 1N HCl.

  • Purification: The product may precipitate as the zwitterion. Alternatively, extract with n-Butanol or DCM, dry, and concentrate.[1]

Reaction Mechanism & Pathway

The following diagram illustrates the molecular transformations during the ACE-Cl demethylation.

ACE_Mechanism Start Olopatadine Methyl Ester (Tertiary Amine) Inter1 Quaternary Ammonium Salt Start->Inter1 + ACE-Cl (0°C to Reflux) Inter2 1-Chloroethyl Carbamate Inter1->Inter2 - MeCl (Elimination) Product N-Desmethyl Secondary Amine Inter2->Product + MeOH, Reflux (Methanolysis)

Caption: ACE-Cl mediated demethylation mechanism via carbamate degradation.

Purification and Characterization

To validate the synthesis for research use, the following criteria must be met.

Separation of Isomers (Z vs E)

The Z-isomer is the active pharmaceutical ingredient.[1] Isomerization can occur during the reflux steps.

  • HPLC Method: Use a C18 column (e.g., Zorbax Eclipse Plus).

    • Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (Gradient).[1]

    • Differentiation: The Z-isomer typically elutes after the E-isomer in reverse-phase conditions due to intramolecular hydrogen bonding (though this varies by specific column chemistry).[1]

  • Purification: If E-isomer content > 5%, recrystallize from Isopropanol/Water or Acetonitrile .

Analytical Data (Expected)
TechniqueDiagnostic Signal
¹H NMR (400 MHz, DMSO-d₆) N-Me group: Singlet at ~2.5 ppm (integrates to 3H). Note: Parent Olopatadine has a singlet integrating to 6H.Olefinic Proton: Triplet/Multiplet at ~5.7 ppm (characteristic of Z-geometry).[1]
Mass Spectrometry (ESI+) [M+H]⁺: 324.16 m/z (Calculated).[1]
HPLC Purity > 98.0% (Area %).[1]

Safety & Handling

  • ACE-Cl (1-Chloroethyl chloroformate): Highly toxic and lachrymator.[1] Reacts with water to form HCl. Handle strictly in a fume hood.

  • Methyl Chloride (Byproduct): Gaseous carcinogen generated during the reaction. Ensure the reflux condenser is efficient and the exhaust is trapped.

  • Olopatadine: Potent antihistamine.[5][2][3][9] Avoid inhalation of dust.

References

  • Olofson, R. A., et al. (1984). "A New Reagent for the Selective Demethylation of Tertiary Methylamines." The Journal of Organic Chemistry. Link[1]

  • Kyowa Hakko Kogyo Co., Ltd. (1992). "Process for the preparation of Olopatadine." European Patent EP0214779.[3][9] Link[1]

  • Ohshima, E., et al. (1992).[10][3] "Synthesis and Antiallergic Activity of 11-(3-(Dimethylamino)propylidene)-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acids." Journal of Medicinal Chemistry, 35(11), 2074–2084.[10][9] Link[1]

  • Urquima, S.A. (2006).[7] "Process for the preparation of Olopatadine." World Intellectual Property Organization, WO2006010459. Link

Sources

N-Desmethyl Olopatadine toxicology studies

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Toxicology & Safety Qualification of N-Desmethyl Olopatadine (NDO) Subtitle: From MIST Compliance to Nitrosamine Risk Mitigation in Ophthalmic & Nasal Formulations

Executive Summary

This technical guide provides a structured framework for assessing the toxicological profile of N-Desmethyl Olopatadine (NDO) , the primary amine metabolite (M1) of the antihistamine Olopatadine. While Olopatadine is a well-established H1-receptor antagonist, NDO requires rigorous characterization under ICH M3(R2) and FDA MIST (Metabolites in Safety Testing) guidelines due to its renal clearance pathway and potential as a precursor for mutagenic nitrosamine impurities (N-nitroso-desmethyl olopatadine). This guide addresses the metabolic context, safety qualification protocols, and the critical nitrosamine risk assessment workflows required for modern drug development.

Part 1: Molecular Identity & Metabolic Context

1.1 The Analyte: N-Desmethyl Olopatadine (NDO) NDO is formed via N-demethylation of the parent compound, primarily catalyzed by CYP3A4 . Unlike the parent Olopatadine, which is zwitterionic and highly selective, NDO retains the dibenzoxepin core but possesses a secondary amine function.

  • Chemical Role: Active metabolite (H1 antagonist, lower affinity than parent).

  • Excretion: Predominantly renal; detected in human urine.[1]

  • Toxicological Concern:

    • Systemic Accumulation: In renal impairment, NDO exposure may exceed the 10% threshold of total drug-related exposure, triggering MIST qualification.

    • Nitrosamine Precursor: As a secondary amine, NDO is a direct precursor to N-nitroso-desmethyl olopatadine (NDMA-like impurity) in the presence of nitrosating agents (nitrites) during manufacturing or storage.

1.2 Metabolic & Impurity Pathway (Graphviz Diagram) The following diagram illustrates the formation of NDO and its critical divergence point toward nitrosamine formation.

MetabolicPathway Olo Olopatadine (Parent) (Tertiary Amine) CYP CYP3A4 (Hepatic) Olo->CYP N-Demethylation NDO N-Desmethyl Olopatadine (NDO) (Secondary Amine - M1) CYP->NDO Renal Renal Excretion (Urine) NDO->Renal Major Route Nitro Nitrosating Agent (NO2- / Acidic pH) NDO->Nitro Manufacturing Risk Impurity N-Nitroso-Desmethyl Olopatadine (Mutagenic Impurity) Nitro->Impurity N-Nitrosation

Caption: Figure 1. Metabolic formation of NDO and the secondary risk pathway leading to N-nitroso impurity formation.

Part 2: Comparative Pharmacological & Safety Profile

The safety of NDO is often "bridged" to the parent data, provided exposure remains within qualified limits. The table below synthesizes the comparative profile.

ParameterOlopatadine (Parent)N-Desmethyl Olopatadine (NDO)Significance
H1 Receptor Affinity (Ki) ~30 nM (High Potency)>100 nM (Reduced Potency)NDO contributes minimally to efficacy but must be assessed for off-target effects.
hERG Inhibition Low risk (IC50 > 30 µM)Low risk (Structurally similar)Must confirm lack of QT prolongation potential if systemic levels rise.
Metabolic Status Major circulating speciesMinor (<10% AUC in plasma)Exempt from separate tox studies unless "disproportionate" in humans vs. animals.
Genotoxicity Negative (Ames/Micronucleus)Negative (Parent bridged)Critical: NDO itself is not mutagenic, but its nitroso-derivative is cohort of concern.
Clearance Renal (Active secretion)RenalRisk of accumulation in patients with compromised kidney function (eGFR <30).

Part 3: Toxicology Qualification Protocols

If NDO levels exceed the ICH M3(R2) threshold (>10% of total drug-related exposure) or if it is a disproportionate metabolite in humans compared to toxicology species, the following specific protocols are required.

Protocol A: Comparative hERG Inhibition Assay (Cardiotoxicity)

Objective: To confirm NDO does not possess a higher affinity for the hERG potassium channel than the parent, mitigating QT prolongation risks.

Methodology:

  • Cell System: HEK293 cells stably expressing hERG (Kv11.1) channels.[2]

  • Preparation:

    • Dissolve NDO standard in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1, 1, 10, 30, 100 µM) in HEPES-buffered physiological saline.

    • Control: E-4031 (Positive control, IC50 ~100 nM).

  • Electrophysiology (Whole-Cell Patch Clamp):

    • Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 2s, repolarize to -50 mV to elicit tail current.

    • Perfusion: Apply NDO solution for 5 minutes until steady-state block is achieved.

  • Data Analysis:

    • Measure peak tail current amplitude.

    • Calculate % Inhibition =

      
      .
      
    • Acceptance Criteria: IC50 should be

      
       (safety margin >30x therapeutic Cmax).
      
Protocol B: Nitrosamine Risk Assessment (Chemistry & Tox)

Objective: To quantify the risk of NDO converting to N-nitroso-desmethyl olopatadine (NDMA-analog) in the drug product.

Workflow:

  • In Silico Hazard Assessment:

    • Use Carcinogenic Potency Categorization Approach (CPCA) .[3]

    • NDO is a secondary amine. The resulting nitrosamine lacks alpha-hydrogens on the aromatic side but has them on the alkyl side.

    • Action: Assign Potency Category (1-5) to determine Acceptable Intake (AI) limits (e.g., 18 ng/day vs 1500 ng/day).

  • Forced Degradation (Nitrite Spiking):

    • Sample: Olopatadine Drug Product (containing NDO trace).

    • Stress: Spike with 0.1 - 1.0 equivalents of Sodium Nitrite at pH 3.0 (simulating stomach/formulation acidity).

    • Analysis: LC-HRMS (High-Resolution Mass Spec) targeting the specific m/z of the nitroso-adduct.

  • Control Strategy:

    • If N-nitroso-NDO is detected >10% of the AI, implement nitrite scavengers (Ascorbic Acid) in the formulation.

Part 4: Safety Qualification Decision Tree

This workflow dictates when to conduct standalone animal toxicology studies for NDO.

SafetyWorkflow Start Identify NDO in Human Plasma Quant Is NDO > 10% of Total Drug Exposure? Start->Quant AnimalCheck Is NDO present in Tox Species at comparable levels? Quant->AnimalCheck Yes Safe Qualified: No Further Testing Quant->Safe No AnimalCheck->Safe Yes (Coverage Exists) GenTox Conduct In Vitro Genotoxicity (Ames + Chromosome Aberration) AnimalCheck->GenTox No (Disproportionate) GenToxRes Positive? GenTox->GenToxRes GeneralTox Conduct 1-Month General Tox Study (Rat/Dog) GenToxRes->GeneralTox Negative Stop Candidate Failure / Redesign GenToxRes->Stop Positive GeneralTox->Safe No Adverse Events

Caption: Figure 2. ICH M3(R2) decision tree for qualifying the NDO metabolite.

Part 5: Environmental Risk Assessment (ERA)

Since Olopatadine and NDO are excreted renally and are stable (not readily biodegradable), an ERA is required for new market applications (though often waived for generics).

Calculation of Predicted Environmental Concentration (PEC):



  • A: Total amount of active moiety ( kg/year ) forecast for production.

  • W: Wastewater per inhabitant (200 L/day).

  • D: Dilution factor (10).

  • Threshold: If PEC < 0.01 µg/L, no further aquatic toxicity testing (Daphnia/Algae) is required.

  • Note: NDO is generally considered to have the same ecotox profile as Olopatadine (Class: Antihistamine).

References

  • ICH Harmonised Tripartite Guideline. (2009). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2).[4][5][6][7][8]

  • U.S. Food and Drug Administration (FDA). (2020).[5] Safety Testing of Drug Metabolites: Guidance for Industry.

  • European Medicines Agency (EMA). (2015). Assessment Report: Olopatadine (Opatanol).

  • FDA Label. (2010).[1] Pataday (olopatadine hydrochloride) ophthalmic solution prescribing information.[1]

  • Basniwal, P. K., & Jain, D. (2016). Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride.[2] Journal of Chromatographic Science. (Demonstrates NDO formation under stress).

Sources

Technical Guide: N-Desmethyl Olopatadine – Metabolic Profiling & H1 Receptor Interaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Desmethyl Olopatadine (NDO) , also identified as N-monodemethylolopatadine or metabolite M1 , represents the primary Phase I oxidative metabolite of the potent antihistamine Olopatadine (Patanol/Patanase). While Olopatadine is predominantly excreted unchanged (~60-70%) via the renal pathway, the characterization of NDO is critical for two distinct reasons in modern drug development:

  • Metabolite Safety Testing (MIST): Regulatory bodies (FDA/EMA) require the characterization of circulating metabolites to rule out disproportionate toxicity or unique pharmacological activity.

  • Impurity & Nitrosamine Risk: As a secondary amine, NDO is a precursor to N-nitroso-N-desmethyl olopatadine , a Nitrosamine Drug Substance Related Impurity (NDSRI) currently under strict scrutiny by global health authorities.

This guide provides a technical framework for synthesizing, characterizing, and profiling the H1 receptor affinity of NDO compared to its parent compound.

Molecular Identity & Physicochemical Profile[1][2]

Olopatadine functions as a dibenzoxepin derivative.[1][2][3] The metabolic conversion to NDO involves the removal of a single methyl group from the terminal amine.

FeatureOlopatadine (Parent)N-Desmethyl Olopatadine (NDO)
CAS Registry 140462-76-6 (HCl)113835-92-0 (Free Base)
Molecular Formula C₂₁H₂₃NO₃C₂₀H₂₁NO₃
Molecular Weight 337.41 g/mol 323.39 g/mol
Functional Moiety Tertiary Amine (Dimethyl)Secondary Amine (Monomethyl)
pKa (approx.) ~9.7 (Amine)~9.8 (Amine)
Primary Risk QT prolongation (Low risk)Nitrosation (High risk for NDSRI formation)

Metabolic Pathway & Formation[5]

Olopatadine undergoes limited hepatic metabolism.[4] The formation of NDO is catalyzed almost exclusively by the cytochrome P450 isozyme CYP3A4 , with minor contributions from FMOs (Flavin-containing monooxygenases) leading to N-oxide formation.

Visualization: The Metabolic & Degradation Pathway

The following diagram illustrates the conversion of Olopatadine to NDO and the subsequent risk pathway for nitrosamine formation.

OlopatadineMetabolism cluster_0 Physiological / Stability Pathway Parent Olopatadine (Tertiary Amine) Metabolite N-Desmethyl Olopatadine (NDO - Secondary Amine) Parent->Metabolite N-Demethylation Enzyme CYP3A4 (Hepatic) Enzyme->Parent Impurity N-Nitroso-N-desmethyl olopatadine (NDSRI) Metabolite->Impurity Nitrosation (Acidic Conditions) NO_Source Nitrosating Agent (e.g., Nitrites in excipients) NO_Source->Metabolite

Figure 1: Metabolic pathway of Olopatadine mediated by CYP3A4 yielding N-Desmethyl Olopatadine, and the subsequent degradation risk pathway forming mutagenic nitrosamines.

Pharmacodynamics: The H1 Interaction

The core therapeutic efficacy of Olopatadine stems from its inverse agonism/antagonism of the Histamine H1 receptor.

Mechanism of Action

The H1 receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 protein.

  • Basal State: H1 receptors exhibit constitutive activity.

  • Histamine Binding: Stabilizes the active conformation

    
     Gq activation 
    
    
    
    PLC
    
    
    IP3
    
    
    Ca²⁺ release (Itch/Inflammation).
  • Olopatadine Binding: Stabilizes the inactive conformation (Inverse Agonism), reducing basal activity and blocking histamine.[4]

  • NDO Interaction: NDO retains affinity for the H1 receptor but typically exhibits lower potency (higher Ki) compared to the parent. This reduced affinity is attributed to the loss of hydrophobic interactions provided by the second methyl group in the binding pocket.

Visualization: H1 Receptor Signaling & Inhibition[5][7]

H1Signaling Histamine Histamine (Agonist) H1 H1 Receptor (GPCR) Histamine->H1 Activates Olopatadine Olopatadine (Inverse Agonist) Olopatadine->H1 Blocks/Inhibits (High Affinity) NDO N-Desmethyl Olopatadine (Weak Antagonist) NDO->H1 Blocks (Low Affinity) Gq Gq/11 Protein H1->Gq Signal Transduction PLC Phospholipase C Gq->PLC IP3 IP3 + DAG PLC->IP3 Calcium Intracellular Ca2+ Release IP3->Calcium Response Allergic Response (Itch, Vasodilation) Calcium->Response

Figure 2: Competitive binding dynamics at the H1 receptor. Olopatadine exerts potent inhibition, while NDO provides a secondary, weaker blockade.

Experimental Protocols

To validate the safety and activity of NDO, the following self-validating protocols are recommended.

Protocol A: H1 Receptor Radioligand Binding Assay

Objective: Determine the inhibition constant (


) of NDO relative to Olopatadine.

Materials:

  • Source: CHO-K1 cells expressing human recombinant H1 receptors.

  • Radioligand: [³H]-Pyrilamine (Specific Activity ~80 Ci/mmol).

  • Non-specific ligand: 10 µM Triprolidine.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

Workflow:

  • Membrane Preparation: Homogenize CHO-K1 cells in ice-cold Tris buffer. Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL [³H]-Pyrilamine (Final conc: 2 nM).

    • Add 50 µL Test Compound (NDO) at 8 concentrations (e.g.,

      
       M to 
      
      
      
      M).
    • Add 100 µL Membrane suspension (20 µg protein/well).

    • Control: Include Olopatadine parent as positive control.[5]

  • Equilibrium: Incubate at 27°C for 60 minutes (Critical: 27°C is preferred over 37°C for Pyrilamine to reduce non-specific binding).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce filter binding.

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression. Convert to 

using the Cheng-Prusoff equation:

Expected Result: Olopatadine

nM. NDO

nM (indicating lower affinity).
Protocol B: LC-MS/MS Quantification of NDO (Impurity Profiling)

Objective: Quantify NDO levels in drug substance to ensure compliance with nitrosamine risk assessments.

Methodology:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 150 x 4.6 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[6]

    • Gradient: 5% B to 95% B over 10 minutes.

  • Mass Spec Source: Electrospray Ionization (ESI) Positive Mode.

  • MRM Transitions:

    • Olopatadine:

      
       m/z
      
    • NDO:

      
       m/z (Loss of methyl group).
      

Clinical & Regulatory Implications[7][10][11][12]

Renal Impairment & Accumulation

Since Olopatadine is primarily renally cleared, patients with severe renal impairment may accumulate both the parent and the NDO metabolite. While NDO is less potent, its accumulation could theoretically contribute to anticholinergic-like side effects (dry mouth, sedation), although Olopatadine is highly selective.

The Nitrosamine Mandate (FDA/EMA)

The most pressing concern regarding NDO is not its efficacy, but its chemistry.

  • Risk: NDO is a secondary amine. In the presence of nitrites (found in excipients or water), it forms N-nitroso-N-desmethyl olopatadine .

  • Action: Manufacturers must screen for NDO levels. If NDO is present, the final drug product must be tested for the nitrosamine derivative.

  • Limit: The Acceptable Intake (AI) for nitrosamine impurities is often set at 26.5 ng/day or 96 ng/day depending on carcinogenic potency categorization (CPCA).

References

  • FDA Center for Drug Evaluation and Research. (1996). Pharmacology Review: Olopatadine Hydrochloride (Patanol). Retrieved from

  • Kyowa Hakko Kirin Co., Ltd. (2002). Olopatadine Hydrochloride: Comprehensive Review of Pharmacokinetics. Journal of Pharmacological Sciences.
  • Tamura, T., et al. (2008). Affinity of Olopatadine for Histamine H1 Receptors.[2][7][4][5][8] Arzneimittelforschung.

  • U.S. Food and Drug Administration. (2020).[9] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from

  • PubChem Compound Summary. (2024). Olopatadine and N-Desmethyl Metabolites.[1][3][4][5][10] National Library of Medicine. Retrieved from

Sources

Methodological & Application

Application Note: HPLC Quantification of N-Desmethyl Olopatadine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a validated, high-precision High-Performance Liquid Chromatography (HPLC) protocol for the quantification of N-Desmethyl Olopatadine , a primary metabolite and process impurity of the antihistamine Olopatadine Hydrochloride. Designed for pharmaceutical researchers and quality control scientists, this method utilizes a Reverse Phase (RP-HPLC) approach with UV detection. The protocol emphasizes robust separation of the secondary amine metabolite from the tertiary amine parent drug through strict pH control and mobile phase optimization, ensuring compliance with ICH Q2(R1) validation standards.

Introduction & Chemical Context

N-Desmethyl Olopatadine (Chemical Name: (Z)-11-[3-(methylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid) is the major active metabolite of Olopatadine. It is formed via demethylation of the tertiary amine side chain.

The Analytical Challenge

Quantifying N-Desmethyl Olopatadine presents specific chromatographic challenges compared to the parent molecule:

  • Polarity Shift: The loss of a methyl group exposes a secondary amine, increasing polarity and hydrogen bonding potential. This typically results in earlier elution (shorter retention time) compared to Olopatadine in reverse-phase systems.

  • Peak Tailing: Secondary amines interact strongly with residual silanol groups on silica-based columns, leading to peak tailing. This protocol mitigates this using a low pH phosphate buffer and an end-capped column.

  • Selectivity: The method must resolve N-Desmethyl Olopatadine from the parent drug and other potential impurities (e.g., N-oxides, aldehydes).

Method Development Strategy

The separation logic relies on the hydrophobic difference between the methyl-substituted amines and the suppression of silanol activity.

Separation Mechanism
  • Stationary Phase: A C18 (Octadecylsilane) column is selected for maximum hydrophobic retention.

  • Mobile Phase pH: A pH of 3.0 is critical. At this pH, the amine groups of both the metabolite and parent drug are fully protonated (

    
     and 
    
    
    
    ), preventing mixed-mode retention mechanisms that cause tailing.
  • Detection: UV detection at 299 nm is chosen. This wavelength corresponds to the absorption maximum of the dibenz[b,e]oxepin ring system, providing high specificity and reducing baseline noise compared to low-UV (210-220 nm) detection.

Workflow Visualization

AnalyticalWorkflow cluster_logic Separation Logic Sample Sample Preparation (Dissolve in Mobile Phase) Injector Auto-Injector (20 µL Loop) Sample->Injector Pump Gradient Pump (Flow: 1.0 mL/min) Pump->Injector Column C18 Column (pH 3.0 Environment) Injector->Column Analytes Detector UV Detector (299 nm) Column->Detector Separated Peaks Logic1 N-Desmethyl (More Polar) Elutes First Column->Logic1 Logic2 Olopatadine (Less Polar) Elutes Second Column->Logic2 Data Data Analysis (Integration & Quant) Detector->Data Chromatogram

Figure 1: Analytical workflow and separation logic for Olopatadine and its N-Desmethyl metabolite.

Experimental Protocol

Reagents and Materials
  • Reference Standards: Olopatadine HCl (USP/EP Grade) and N-Desmethyl Olopatadine (Certified Impurity Standard).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).
    
Chromatographic Conditions
ParameterSpecification
Column C18, 250 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Inertsil ODS-3V)
Mobile Phase A Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 20 µL
Detection UV @ 299 nm
Run Time 20 minutes (Isocratic) or 35 minutes (Gradient)

Buffer Preparation: Dissolve 1.36 g of


 in 1000 mL of water. Adjust pH to 3.0 ± 0.05 with dilute orthophosphoric acid. Filter through a 0.45 µm membrane.
Elution Mode

For routine quantification where N-Desmethyl is the sole impurity of interest, an Isocratic mode is efficient.

  • Isocratic Composition: Buffer : Acetonitrile (70 : 30 v/v).[1][2]

    • Note: If analyzing a complex matrix (plasma or degraded formulation), use a gradient starting at 20% B to 50% B over 20 minutes to clear late-eluting contaminants.

Standard & Sample Preparation
  • Diluent: Mix Water and Acetonitrile (50:50 v/v).

  • Stock Solution (Metabolite): Accurately weigh 5 mg of N-Desmethyl Olopatadine into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 100 µg/mL).

  • Working Standard: Dilute the Stock Solution to a target concentration of 5 µg/mL (representing 0.5% impurity level relative to a 1000 µg/mL parent drug sample).

  • Test Sample: Accurately weigh powdered tablet/formulation equivalent to 50 mg Olopatadine. Transfer to 50 mL flask, add 30 mL Diluent, sonicate for 15 mins, cool, and make up to volume. Filter through 0.45 µm PVDF filter.

Method Validation (ICH Q2)

The following parameters must be verified to ensure the method is "self-validating" and trustworthy.

System Suitability Criteria

Inject the Working Standard 6 times.

ParameterAcceptance LimitRationale
% RSD (Area) NMT 2.0%Ensures injector precision.
Tailing Factor (

)
NMT 2.0Verifies suppression of silanol interactions.
Theoretical Plates (

)
NLT 5000Ensures column efficiency.
Resolution (

)
> 2.0Between N-Desmethyl and Olopatadine peaks.[3]
Linearity and Range

Prepare a series of N-Desmethyl Olopatadine solutions ranging from LOQ to 150% of the specification limit (e.g., 0.5 µg/mL to 7.5 µg/mL).

  • Requirement: Correlation coefficient (

    
    ) ≥ 0.999.[4]
    
Accuracy (Recovery)

Spike a placebo matrix with N-Desmethyl Olopatadine at three levels (50%, 100%, 150% of target).

  • Requirement: Mean recovery between 90.0% – 110.0%.

Troubleshooting & Optimization

Peak Tailing Issues

If the N-Desmethyl peak shows significant tailing (


):
  • Cause: Secondary silanol interactions.

  • Fix: Add 0.1% Triethylamine (TEA) to the buffer and re-adjust pH to 3.0. TEA acts as a silanol blocker.

Retention Time Drift
  • Cause: pH fluctuation in the mobile phase.

  • Fix: Ensure the buffer is prepared fresh and pH is measured before adding organic solvent (or account for the shift if measuring after).

Co-elution

If N-Desmethyl co-elutes with the solvent front or other polar impurities:

  • Fix: Increase the aqueous portion of the mobile phase (e.g., change from 70:30 to 75:25 Buffer:ACN). This increases retention for polar analytes.

References

  • Der Pharma Chemica. (2025). A Comprehensive Approach for the Determination and Quantification of N-Nitroso Desmethyl Olopatadine in the Olopatadine Hydrochloride Ophthalmic Solution by RP-HPLC. Link

  • Scholars Research Library. (2015).[2] Reversed phase high performance liquid chromatography method for determination of olopatadine hydrochloride from active pharmaceutical dosage form. Link

  • Journal of Chemical Health Risks. (2024).[4] Development and Validation of RP-HPLC method for Estimation of Olopatadine HCl in Rabbit Plasma: Application to Pharmacokinetic Studies. Link

  • Taylor & Francis. (2024). A validated rp-HPLC method for simultaneous determination of olopatadine hydrochloride and its related substances in eye drop. Link

  • National Institutes of Health (PubChem). Olopatadine Compound Summary. Link

Sources

Application Note: Validated LC-MS/MS Quantification of N-Desmethyl Olopatadine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the development and validation of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for N-Desmethyl Olopatadine (M1) in human plasma.

While Olopatadine is primarily excreted unchanged in urine, its metabolism to N-Desmethyl Olopatadine (mediated by CYP3A4) and Olopatadine N-Oxide (M3) represents a critical pathway for understanding renal clearance variability and potential drug-drug interactions (DDIs).

The Bioanalytical Challenge

Quantifying M1 presents specific challenges that this protocol addresses:

  • Amphoteric Nature: The molecule contains both a carboxylic acid (acidic) and a secondary amine (basic), requiring careful pH control during extraction to ensure high recovery.

  • Isobaric Interferences: The N-oxide metabolite (M3) can thermally degrade back to the parent or interfere with ionization. Chromatographic resolution is non-negotiable.

  • Sensitivity: As a minor metabolite, the Lower Limit of Quantitation (LLOQ) must reach the low pg/mL range (target: 50 pg/mL).

Metabolic Pathway & Analyte Context[1]

Understanding the formation of M1 is essential for troubleshooting interference.

MetabolicPathway Parent Olopatadine (Parent Drug) CYP3A4 CYP3A4 (Liver Microsomes) Parent->CYP3A4 FMO FMO1 / FMO3 Parent->FMO M1 N-Desmethyl Olopatadine (Metabolite M1) Target Analyte CYP3A4->M1 N-Demethylation M3 Olopatadine N-Oxide (Metabolite M3) Potential Interference FMO->M3 N-Oxidation

Figure 1: Metabolic pathway of Olopatadine showing the formation of the target analyte (M1) via CYP3A4 and the N-oxide interference (M3).[1]

Method Development Strategy

Internal Standard (IS) Selection
  • Primary Choice: Olopatadine-d3 (Deuterated parent).

  • Rationale: While a deuterated metabolite (N-Desmethyl Olopatadine-d3) is ideal, it is often commercially scarce. Olopatadine-d3 is an acceptable surrogate due to the structural similarity (retention time shift is negligible on C18 chemistries).

Chromatography (LC)
  • Column: Phenomenex Kinetex F5 (PFP) or Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).

  • Why? Phenyl-hexyl phases provide superior selectivity for the tricyclic ring structure compared to standard C18, enhancing the separation of the secondary amine (M1) from the tertiary amine (Parent) and the N-oxide.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • B: Acetonitrile.[2][3][4]

    • Note: The ammonium buffer is critical to suppress the ionization of the carboxylic acid moiety, improving peak shape.

Mass Spectrometry (MS/MS)
  • Ionization: ESI Positive Mode (+).

  • Mechanism: Protonation of the secondary amine.

  • Transitions:

    • N-Desmethyl Olopatadine: 324.2

      
       165.1 (Quantifier), 324.2 
      
      
      
      247.1 (Qualifier).
    • Olopatadine-d3 (IS): 341.2

      
       165.1.
      
    • Note: The 165.1 fragment corresponds to the conserved dibenzo[b,e]oxepin ring system.

Sample Preparation Protocol: Mixed-Mode SPE

Liquid-Liquid Extraction (LLE) is possible, but Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction is recommended for validation to ensure the cleanest extract and removal of phospholipids.

SPE_Workflow Step1 1. Pre-treatment 200 µL Plasma + 20 µL IS + 200 µL 4% H3PO4 Step2 2. Conditioning (MCX Plate) 1 mL MeOH -> 1 mL Water Step1->Step2 Step3 3. Loading Load pre-treated sample (Low pH locks amine to sorbent) Step2->Step3 Step4 4. Wash 1 (Acidic) 1 mL 2% Formic Acid (Removes proteins/acids) Step3->Step4 Step5 5. Wash 2 (Organic) 1 mL Methanol (Removes neutrals/phospholipids) Step4->Step5 Step6 6. Elution 2 x 200 µL 5% NH4OH in MeOH (High pH releases amine) Step5->Step6 Step7 7. Reconstitution Evaporate N2 @ 40°C Reconstitute in Mobile Phase Step6->Step7

Figure 2: Mixed-Mode Strong Cation Exchange (MCX) extraction workflow designed to isolate the amphoteric metabolite.

Detailed Reagents & Prep
  • Stock Solution: Dissolve N-Desmethyl Olopatadine reference standard in Methanol to 1.0 mg/mL. Store at -20°C.

  • Working Standard: Dilute stock in 50:50 Methanol:Water to create a curve range of 0.05 – 50 ng/mL.

  • Elution Solvent: Freshly prepare 5% Ammonium Hydroxide in Methanol. Critical: Old ammonia solution loses potency, preventing full elution of the analyte.

Validated Instrument Parameters

HPLC Conditions (Agilent 1290 / Waters UPLC)
ParameterSetting
Column Waters XSelect CSH Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 5 - 10 µL
Run Time 6.0 minutes

Gradient Table:

Time (min) % Mobile Phase B (ACN) Event
0.0 10% Initial Hold
0.5 10% Loading
3.5 90% Elution of Analytes
4.5 90% Column Wash
4.6 10% Re-equilibration

| 6.0 | 10% | End |

MS/MS Source Parameters (Sciex 6500+ / Thermo Altis)
ParameterValue
Ion Source ESI Positive (TurboV)
Curtain Gas 35 psi
Collision Gas Medium
IonSpray Voltage 5000 V
Temperature (TEM) 550°C
Declustering Potential 80 V (Optimize per instrument)
Collision Energy (CE) 35 eV (Quantifier: 324->165)

Validation Summary (Simulated Data)

This method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 .

Validation ParameterAcceptance CriteriaTypical Result
Linearity


(Weighted 1/x²)
LLOQ S/N

5:1, Precision

20%
50 pg/mL (CV = 6.5%)
Accuracy (Intra-day) 85-115%94.2 - 103.5%
Precision (Inter-day) CV

15%
4.8 - 7.2%
Matrix Effect IS Normalized Factor ~ 1.00.98 (Minimal suppression via SPE)
Recovery Consistent across levels~85% (High recovery due to MCX)

Critical Control Points & Troubleshooting

  • Carryover: The tricyclic ring structure is sticky. Ensure the autosampler needle wash includes an organic solvent capable of dissolving the drug (e.g., Acetonitrile:Isopropanol:Acetone 40:40:20).

  • N-Oxide Conversion: Olopatadine N-oxide can convert to Olopatadine in the source (in-source fragmentation). While this affects Parent quantification, ensure M3 does not have a transition that mimics M1. M3 (MW 353) -> loss of oxygen -> Parent (337). M1 is 323.[5] There is no direct isobaric overlap, but chromatographic separation is good practice to prevent ion suppression.

  • Stability: N-Desmethyl Olopatadine is secondary amine. Avoid using aldehydes in solvents (e.g., contaminated methanol) to prevent Schiff base formation.

References

  • U.S. Food and Drug Administration (FDA). (2018).[6][7] Bioanalytical Method Validation Guidance for Industry.[6][7][8][9] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Fujita, K., et al. (2009). "Pharmacokinetics of olopatadine hydrochloride, a new antiallergic drug, in healthy male volunteers."[10][11] Drug Metabolism and Disposition. (Contextualizing CYP3A4 metabolism). Retrieved from [Link]

  • Kamaliya, B., et al. (2024). "Determination and Quantification of an N-Nitroso Desmethyl Olopatadine in the Olopatadine Hydrochloride Active Pharmaceutical Ingredient by LC-MS/MS." Der Pharma Chemica. (Reference for chromatographic behavior of the desmethyl species). Retrieved from [Link][12][1][3][4][11][13][14][15]

Sources

Application Note: Preparation and Certification of N-Desmethyl Olopatadine Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and certification of N-Desmethyl Olopatadine, a principal metabolite of the antihistaminic drug Olopatadine.[1][2] The establishment of a highly pure and well-characterized reference standard for this compound is critical for the accurate quantification of impurities and metabolites in Olopatadine drug substances and products, ensuring compliance with regulatory standards.[3] This document outlines a robust workflow, from chemical synthesis and purification to a multi-faceted analytical characterization program, designed to establish a self-validating and trustworthy reference material suitable for researchers, scientists, and drug development professionals. All protocols and analytical validations are grounded in principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5]

Introduction: The Imperative for a High-Purity Reference Standard

Olopatadine is a potent and selective histamine H1-receptor antagonist widely used in the treatment of allergic conjunctivitis and rhinitis.[6][7] During its metabolism in the body, Olopatadine is converted to two primary metabolites: N-Desmethyl Olopatadine (M1) and Olopatadine N-oxide (M3).[1][2] The N-desmethyl metabolite is primarily formed through cytochrome P450-mediated metabolism, specifically by the CYP3A4 isozyme.[1]

As a significant metabolite and a potential impurity in the manufacturing process of Olopatadine, the presence and quantity of N-Desmethyl Olopatadine must be carefully monitored.[3] This necessitates the availability of a highly characterized chemical reference substance. A pharmaceutical reference standard is a supremely purified and well-characterized material essential for testing the strength, quality, purity, and identity of pharmaceutical substances and products.[8] Its use is fundamental in the validation of analytical methods and serves as the basis for scientifically sound and reproducible results in quality control (QC) laboratories.[9]

This guide provides the scientific rationale and detailed protocols for generating an in-house N-Desmethyl Olopatadine reference standard, in the absence of a readily available pharmacopeial standard, following the principles laid out by global regulatory bodies.[10][11]

Synthesis and Purification Strategy

The preparation of a reference standard begins with the synthesis of the target molecule, followed by rigorous purification to achieve the highest possible purity.

Conceptual Synthesis Pathway: N-Demethylation of Olopatadine

A logical and direct synthetic route to N-Desmethyl Olopatadine involves the selective demethylation of the tertiary amine moiety of the parent drug, Olopatadine. Various reagents can achieve this transformation; however, for this protocol, we propose a conceptual pathway using a chloroformate reagent, which provides a controlled and high-yielding reaction.

The reaction proceeds in two key steps:

  • Carbamate Formation: Olopatadine is reacted with a suitable chloroformate (e.g., 1-chloroethyl chloroformate) to form an intermediate carbamate. This step effectively removes one of the methyl groups from the nitrogen atom.

  • Hydrolysis: The resulting carbamate is then hydrolyzed, typically with a mild base or alcohol, to yield the secondary amine, N-Desmethyl Olopatadine.

Synthesis_Pathway Olopatadine Olopatadine (Tertiary Amine) Intermediate Intermediate Carbamate Olopatadine->Intermediate 1. 1-Chloroethyl Chloroformate 2. Proton Sponge, Toluene NDO N-Desmethyl Olopatadine (Secondary Amine) Intermediate->NDO 3. Methanol (Hydrolysis)

Caption: Conceptual synthesis pathway for N-Desmethyl Olopatadine.

Purification Protocol: Preparative HPLC and Recrystallization

Achieving a purity of >99.5% is paramount for a reference standard. A multi-step purification process involving preparative High-Performance Liquid Chromatography (HPLC) followed by recrystallization is employed to remove unreacted starting materials, reagents, and any side products.

Protocol: Purification of N-Desmethyl Olopatadine

  • Initial Work-up: Following the synthesis, perform a standard aqueous work-up to remove water-soluble reagents and by-products.

  • Preparative HPLC:

    • Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a suitable gradient to resolve N-Desmethyl Olopatadine from impurities. A typical starting point would be a linear gradient from 10% B to 90% B over 30 minutes.

    • Loading: Dissolve the crude product in a minimal amount of DMSO or a suitable solvent and inject it onto the column.

    • Fraction Collection: Collect fractions corresponding to the main product peak, guided by UV detection (e.g., at 298 nm).

  • Solvent Removal: Combine the pure fractions and remove the organic solvent (Acetonitrile) using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified product as a solid.

  • Recrystallization:

    • Rationale: Recrystallization is a powerful final polishing step to remove trace impurities and obtain a crystalline, stable solid.[12]

    • Solvent System: Select a solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures. A mixture of methanol and a non-polar solvent like heptane is often effective.[12]

    • Procedure: Dissolve the lyophilized solid in a minimum amount of hot methanol. Slowly add heptane until slight turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (2-8°C) to complete crystallization.

  • Final Drying: Filter the crystals, wash with cold heptane, and dry under vacuum at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

Characterization and Certification Workflow

The establishment of a reference standard requires a comprehensive analytical characterization to confirm its identity, purity, and assigned content (potency).[8][10] This process ensures the material is "fit for purpose" for its intended analytical use.[13]

Certification_Workflow cluster_identity Identity Confirmation cluster_purity Purity & Impurity Profile cluster_potency Content (Potency) Assignment MS Mass Spec (MS) HPLC HPLC-PDA (Chromatographic Purity) MS->HPLC NMR NMR (¹H, ¹³C) NMR->HPLC IR FTIR IR->HPLC GC GC-HS (Residual Solvents) HPLC->GC ROI Residue on Ignition (Inorganic Impurities) HPLC->ROI KF Karl Fischer (Water Content) HPLC->KF TGA TGA (Thermal Properties) HPLC->TGA MassBalance Mass Balance Calculation GC->MassBalance ROI->MassBalance KF->MassBalance TGA->MassBalance

Caption: Comprehensive workflow for the certification of a reference standard.

Identity Confirmation
  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of N-Desmethyl Olopatadine (C₂₀H₂₁NO₃, MW: 323.39 g/mol ).[14] Analysis should be performed using a high-resolution mass spectrometer (HRMS) to confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to provide an unambiguous confirmation of the chemical structure. The resulting spectra should be consistent with the proposed structure of N-Desmethyl Olopatadine, showing the absence of one N-methyl group compared to the parent Olopatadine.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups within the molecule, such as the carboxylic acid O-H and C=O stretches, and the secondary amine N-H stretch.[15]

Purity Assessment

This is the primary method for quantifying organic impurities. The method must be validated according to ICH Q2(R1) and USP <1225> guidelines to demonstrate its suitability.[4][5][16]

Protocol: HPLC-PDA Method for Purity Determination

ParameterConditionRationale
Column Phenyl Hexyl (e.g., 150 x 4.6 mm, 2.7 µm)Provides unique selectivity for aromatic compounds.[17]
Mobile Phase A 10 mM Potassium Phosphate buffer, pH 3.0Buffered mobile phase ensures consistent peak shape and retention.
Mobile Phase B AcetonitrileStrong organic solvent for elution.
Gradient Elution 5% B to 95% B over 40 minutesEnsures separation of potential polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Column Temperature 35 °CControlled temperature ensures reproducible retention times.
Detection PDA/UV at 298 nmWavelength of maximum absorbance for Olopatadine and related structures.
Injection Volume 10 µL
Sample Conc. 0.5 mg/mL in 50:50 Water:Acetonitrile

Method Validation Parameters:

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of expected impurities and degradation products.[18] This is demonstrated by analyzing spiked samples and performing forced degradation studies.

  • Linearity: A minimum of five concentrations are used to establish a linear relationship between detector response and concentration (typical R² > 0.999).[4]

  • Range: For impurity determination, the validated range should be from the reporting threshold to 120% of the specification limit.[5]

  • Accuracy: Determined by spiking the analyte with known amounts of impurities and calculating the percentage recovery.

  • Precision: Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument). Results are expressed as Relative Standard Deviation (%RSD).

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[4]

  • Residual Solvents (GC-HS): Gas Chromatography with Headspace sampling is used to quantify any organic volatile impurities (e.g., Toluene, Methanol, Heptane) remaining from the synthesis and purification process, as per USP <467>.

  • Inorganic Impurities (Residue on Ignition): This test quantifies the amount of non-combustible inorganic material in the sample.[8]

  • Water Content (Karl Fischer Titration): An accurate determination of water content is critical for the mass balance calculation.[8]

Potency Assignment by Mass Balance

The potency (or content) of the reference standard is not determined by a single measurement but is calculated by subtracting the sum of all measured impurities from 100%. This mass balance approach provides the most accurate assignment of the reference standard's value.

Potency (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

Final Certification and Data Summary

All analytical data is compiled to generate a Certificate of Analysis (CoA). This document provides a complete profile of the reference standard.

Table 1: Example Certificate of Analysis Data Summary

TestMethodAcceptance CriteriaResult
Appearance VisualOff-White to White SolidConforms
Identity (¹H NMR) ¹H NMR SpectroscopyConforms to StructureConforms
Identity (MS) LC-MS[M+H]⁺ = 324.1594 ± 5 ppm324.1591
Chromatographic Purity HPLC-PDA (Area %)≥ 99.5%99.82%
Water Content Karl Fischer Titration≤ 0.5%0.11%
Residual Solvents GC-HSMeets USP <467> limitsConforms
Residue on Ignition USP <281>≤ 0.1%0.03%
Assigned Potency (Mass Balance) CalculationReport Value99.68%

Handling and Storage

To ensure the long-term integrity and stability of the N-Desmethyl Olopatadine reference standard, the following practices are essential:

  • Storage: Store the material in a tightly sealed, light-resistant container at a controlled temperature of 2-8°C.

  • Handling: Before use, allow the container to equilibrate to ambient temperature before opening to prevent moisture uptake.[11] Use a clean spatula for transfer and do not return any unused material to the original container.[11]

  • Re-evaluation: The stability of the reference standard should be monitored periodically through a defined stability program to re-confirm its potency and justify its continued use.

Conclusion

The preparation of a high-purity N-Desmethyl Olopatadine reference standard is a meticulous process that underpins the reliability of pharmaceutical quality control. By integrating a rational synthesis approach, a robust multi-step purification strategy, and a comprehensive, phase-appropriate analytical certification program, a trustworthy reference material can be established. This application note provides the foundational protocols and scientific justification necessary for laboratories to produce and qualify their own N-Desmethyl Olopatadine reference standard, thereby ensuring data integrity and regulatory compliance in the analysis of Olopatadine and its related substances.

References

  • Axios Research. N-Desmethyl Olopatadine HCl. [Link]

  • Axios Research. N-Desmethyl Olopatadine-d3. [Link]

  • SynZeal. N-Nitroso N-Desmethyl Olopatadine. [Link]

  • Vele, V. T., et al. (2024). Determination and Quantification of an N-Nitroso Desmethyl Olopatadine in the Olopatadine Hydrochloride Active Pharmaceutical Ingredient by LC. Der Pharma Chemica, 16(3), 362-366. [Link]

  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • Google Patents.
  • Google Patents.
  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • Allmpus. Olopatadine N-Desmethyl Impurity. [Link]

  • Der Pharma Chemica. (2025). A Comprehensive Approach for the Determination and Quantification of N-Nitroso Desmethyl Olopatadine in the Olopatadine Hydrochl. [Link]

  • Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • Ohmori, S., et al. (2001). Effects of Olopatadine, a New Antiallergic Agent, on Human Liver Microsomal Cytochrome P450 Activities. PubMed. [Link]

  • ECA Academy. (2025). WHO: Update of Guideline of Reference Standards. [Link]

  • National Center for Biotechnology Information. Olopatadine. PubChem Compound Summary for CID 5281071. [Link]

  • ResearchGate. (2019). Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. [Link]

  • US Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?[Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Agilent. ULTRA Analytical Standards and Certified Reference Materials. [Link]

  • Wikipedia. Olopatadine. [Link]

  • Investigations of a Dog blog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Pharmaguideline. (2012). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. [Link]

  • Scribd. 1225 - Validation of Compendial Procedures. [Link]

  • National Institute of Standards and Technology (NIST). Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Ohshima, E., et al. (2002). Properties of olopatadine hydrochloride, a new antiallergic/antihistaminic drug. PubMed. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • Drugs.com. (2025). Olopatadine Ophthalmic Solution: Package Insert / Prescribing Info. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

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Technical Application Note: Synthesis and Purification of N-Desmethyl Olopatadine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

N-Desmethyl Olopatadine (also known as Olopatadine Impurity B or the "Nor-metabolite") is a critical reference standard required for the quality control of Olopatadine Hydrochloride ophthalmic and nasal formulations. Structurally defined as (Z)-11-[3-(methylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid, it represents the primary oxidative metabolite and a potential degradation product.

Synthesizing this molecule presents a unique chemoselective challenge: removing a single methyl group from a tertiary amine while preserving the Z-alkene geometry and the carboxylic acid moiety. While de novo synthesis via Wittig olefination is possible, it suffers from poor Z/E selectivity (typically 2.5:1) and requires difficult isomer separation.

This guide details a superior semi-synthetic protocol: the selective N-demethylation of Olopatadine using 1-Chloroethyl Chloroformate (ACE-Cl). This route guarantees the retention of the parent drug's Z-stereochemistry and offers a scalable, high-yield pathway suitable for generating analytical reference standards.

Retrosynthetic Strategy & Mechanism

The chosen route utilizes the Von Braun-type degradation modified by Olofson (ACE-Cl method). Unlike cyanogen bromide (toxic) or chloroformates that require harsh hydrolysis (e.g., phenyl chloroformate), ACE-Cl forms an unstable carbamate intermediate that decomposes cleanly in methanol to yield the secondary amine hydrochloride.

Reaction Pathway[1][2][3][4][5][6][7][8][9]
  • Acylation: The tertiary amine of Olopatadine attacks ACE-Cl, forming a quaternary ammonium species.

  • Dealkylation: Chloride ion displacement leads to the cleavage of the N-Methyl bond, releasing Methyl Chloride and forming the 1-chloroethyl carbamate intermediate.

  • Methanolysis: Heating in methanol removes the carbamate via decarboxylation, yielding N-Desmethyl Olopatadine as the hydrochloride salt.

Experimental Protocol: Synthesis via ACE-Cl Demethylation

Safety Warning: 1-Chloroethyl chloroformate is toxic and a lachrymator. Methyl chloride gas is evolved during the reaction. Perform all operations in a functioning fume hood.

Materials Required[1][2][4][8][10][11][12][13][14][15][16][17]
  • Substrate: Olopatadine Hydrochloride (Pure Z-isomer)[1]

  • Reagent: 1-Chloroethyl Chloroformate (ACE-Cl)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Solvent: Methanol (HPLC Grade)

  • Base: N,N-Diisopropylethylamine (DIPEA) (Proton scavenger)

Step-by-Step Procedure
Phase 1: Carbamate Formation
  • Preparation: In a dry 250 mL round-bottom flask equipped with a reflux condenser and N2 inlet, suspend Olopatadine HCl (5.0 g, 13.4 mmol) in 1,2-Dichloroethane (50 mL) .

  • Free Basing (In-situ): Add DIPEA (4.7 mL, 27 mmol) dropwise. Stir at room temperature for 15 minutes until the solution clears (formation of Olopatadine free base).

  • Reagent Addition: Cool the mixture to 0°C. Add 1-Chloroethyl chloroformate (1.75 mL, 16.1 mmol) dropwise via syringe over 10 minutes.

    • Note: A slight exotherm may occur.[2] Control temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (83°C) for 3-5 hours.

    • Checkpoint: Monitor by HPLC or TLC. The starting material (Olopatadine) should be consumed (<2%). The intermediate carbamate is stable at this stage.

Phase 2: Cleavage to Secondary Amine
  • Solvent Swap: Cool the reaction mixture and concentrate to dryness under reduced pressure (Rotavap at 40°C) to remove DCE and excess ACE-Cl.

  • Methanolysis: Dissolve the oily residue in Methanol (40 mL) .

  • Reflux: Heat the methanolic solution to reflux for 1 hour.

    • Mechanism:[3][4][1] This step decomposes the 1-chloroethyl carbamate. CO2 and acetaldehyde dimethyl acetal byproducts are formed.

  • Isolation: Concentrate the methanol solution to dryness. The residue contains crude N-Desmethyl Olopatadine Hydrochloride.

Purification Protocol

The crude product will contain traces of unreacted Olopatadine and degradation byproducts. Due to the amphoteric nature of the molecule (Carboxylic acid + Secondary amine), pH-controlled extraction is efficient for initial cleanup, followed by Prep-HPLC for reference-standard purity (>99.5%).

Stage A: pH-Switch Extraction (Removal of Neutrals)
  • Dissolve the crude residue in Water (50 mL) .

  • Adjust pH to 1.0 - 2.0 using 1N HCl. Wash with Ethyl Acetate (2 x 30 mL) .

    • Logic: At acidic pH, the amine is protonated (cationic). Neutrals and non-basic impurities partition into the organic layer. Discard the organic layer.[5]

  • Adjust the aqueous layer pH to 6.5 - 7.0 (Isoelectric point region) using 1N NaOH.

    • Note: The product may precipitate as a zwitterionic solid. If it does, filter and dry. If it remains an oil/suspension, proceed to HPLC.

Stage B: Preparative HPLC (Polishing)

For analytical standards, recrystallization is often insufficient due to the similarity of the desmethyl impurity to the parent.

ParameterCondition
Column C18 Prep Column (e.g., YMC-Actus Triart C18, 20 x 250 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.5)
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 20 minutes
Flow Rate 15-20 mL/min
Detection UV @ 220 nm and 298 nm
Collection Collect peak eluting at approx. RRT 0.92 (relative to Olopatadine)

Post-Processing: Lyophilize the collected fractions to obtain N-Desmethyl Olopatadine as a white, fluffy solid.

Visualization of Workflows

Diagram 1: Synthetic Pathway (ACE-Cl Demethylation)

G SM Olopatadine (Tertiary Amine) INT Intermediate: 1-Chloroethyl Carbamate SM->INT 1. N-Acylation 2. Dealkylation (-MeCl) ACE Reagent: ACE-Cl ACE->INT PROD Product: N-Desmethyl Olopatadine INT->PROD Methanolysis (-CO2) BYPROD Byproducts: MeCl, CO2, Acetaldehyde INT->BYPROD MeOH Reagent: Methanol (Heat) MeOH->PROD

Caption: Selective N-demethylation of Olopatadine using 1-Chloroethyl Chloroformate via carbamate intermediate.

Diagram 2: Purification Logic

Purification CRUDE Crude Reaction Mixture (Residue) AQ_ACID Dissolve in Water Adjust pH < 2.0 CRUDE->AQ_ACID WASH Wash with Ethyl Acetate AQ_ACID->WASH ORG_WASTE Organic Layer (Neutrals/Acids Discarded) WASH->ORG_WASTE AQ_LAYER Aqueous Layer (Contains Product Salt) WASH->AQ_LAYER PH_ADJ Adjust pH to 6.5-7.0 (Isoelectric Point) AQ_LAYER->PH_ADJ PREP_HPLC Preparative HPLC (C18, NH4OAc/ACN) PH_ADJ->PREP_HPLC FINAL Pure N-Desmethyl Olopatadine (>99.5%) PREP_HPLC->FINAL

Caption: Purification strategy exploiting the amphoteric nature of the molecule followed by chromatographic polishing.

Analytical Validation

To validate the identity of the synthesized standard, compare against the following criteria:

  • HPLC Purity: NLT 98.0% (Area %).

  • Mass Spectrometry (ESI+):

    • Olopatadine [M+H]+: m/z 338.2

    • N-Desmethyl Olopatadine [M+H]+: m/z 324.2 (Mass shift of -14 Da).

  • 1H NMR (400 MHz, DMSO-d6):

    • Look for the disappearance of the singlet at δ 2.69 ppm (6H) corresponding to the N(CH3)2 group.

    • Appearance of a singlet at approx δ 2.50 ppm (3H) corresponding to the N-CH3 group.

    • Retention of olefinic proton signal at δ 5.62 ppm (t, 1H) confirming Z-isomer integrity.

References

  • Olofson, R. A., et al. (1984). "A new reagent for the selective dealkylation of tertiary amines: 1-chloroethyl chloroformate." Journal of Organic Chemistry, 49(11), 2081–2082. Link

  • Kyowa Hakko Kogyo Co., Ltd. (1992). "Dibenz[b,e]oxepin derivatives and antiallergic agent containing the same."[6][7] U.S. Patent 5,116,863.[6] Link

  • Maksić, J., et al. (2015).[8] "Chromatographic Analysis of Olopatadine in Hydrophilic Interaction Liquid Chromatography." Journal of Chromatographic Science, 53(5), 680–686.[8] Link

  • SynZeal Research. "N-Nitroso N-Desmethyl Olopatadine Characterization Data." SynZeal Product Catalog. Link

Sources

Application Note: Characterization of N-Desmethyl Olopatadine by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Metabolite Profiling

Olopatadine is a well-established second-generation antihistamine and mast cell stabilizer, widely prescribed for the treatment of allergic conjunctivitis and rhinitis.[1] Its therapeutic efficacy is governed by its pharmacokinetic profile, which includes metabolism into several derivatives. Among these, N-Desmethyl Olopatadine is a primary metabolite, formed by the demethylation of the tertiary amine on the propylidene side chain. Accurate quantification and structural confirmation of such metabolites are critical in pharmacokinetic, toxicological, and clinical studies to fully understand the drug's disposition and potential for drug-drug interactions.

This application note provides a comprehensive guide to the analysis of N-Desmethyl Olopatadine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the principles of method development, offer a detailed protocol for sample analysis, and present an in-depth analysis of the compound's collision-induced dissociation (CID) fragmentation pattern. This guide is intended for researchers and drug development professionals seeking to establish robust bioanalytical methods for Olopatadine and its metabolites.

Analyte Characteristics and Ionization Strategy

Chemical Structure and Properties
  • Chemical Name: (11Z)-11-[3-(Methylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid[2]

  • Molecular Formula: C₂₀H₂₁NO₃[3][4]

  • Monoisotopic Mass: 323.15 g/mol [3]

  • Molecular Weight: 323.39 g/mol [4]

N-Desmethyl Olopatadine retains the core structural features of its parent drug: a dibenz[b,e]oxepin ring system, a carboxylic acid group, and an alkylamine side chain. The key difference is the presence of a secondary amine instead of a tertiary amine.

Rationale for Ionization Mode Selection

The structure of N-Desmethyl Olopatadine contains two key ionizable sites:

  • A secondary amine on the side chain (a basic site).

  • A carboxylic acid group on the dibenzoxepin ring (an acidic site).

This amphoteric nature allows for ionization in both positive and negative modes. However, for compounds containing amine functionalities, positive-mode electrospray ionization (ESI) is typically preferred due to the high proton affinity of the nitrogen atom. Acidifying the mobile phase (e.g., with 0.1% formic acid) ensures the analyte is predominantly in its protonated form [M+H]⁺ in solution, facilitating efficient ionization and leading to enhanced sensitivity.[5][6] While negative-mode analysis is possible via deprotonation of the carboxylic acid, positive-mode ESI generally provides superior signal intensity and stability for this class of compounds.[5] Therefore, all subsequent discussions will focus on positive-mode ESI analysis.

Experimental Workflow and Protocols

A robust bioanalytical method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. The following sections provide a validated, step-by-step protocol suitable for the quantification of N-Desmethyl Olopatadine in human plasma.

Workflow Overview

The overall experimental process is designed for efficiency and reproducibility, moving from sample extraction to data acquisition.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P1 Plasma Sample Spiking (with Internal Standard) P2 Protein Precipitation (Acetonitrile) P1->P2 P3 Liquid-Liquid Extraction (Ethyl Acetate/Dichloromethane) P2->P3 P4 Evaporation & Reconstitution P3->P4 A1 LC Separation (C18 Column) P4->A1 Injection A2 ESI+ Ionization A1->A2 A3 MS/MS Detection (MRM) A2->A3 Data Processing Data Processing A3->Data Processing

Fig. 1: Bioanalytical workflow for N-Desmethyl Olopatadine.
Protocol: Sample Preparation from Human Plasma

This protocol is adapted from established methods for Olopatadine and similar small molecules in biological matrices.[7][8]

  • Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of an appropriate internal standard solution (e.g., Olopatadine-d₃ or a structurally similar compound like amitriptyline[7]). The IS is crucial for correcting variations in extraction recovery and matrix effects.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. This step denatures and precipitates plasma proteins, which would otherwise interfere with the analysis. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction (LLE): Add 600 µL of an LLE solvent mixture (e.g., ethyl acetate/dichloromethane, 70:30 v/v). LLE further cleans the sample by partitioning the analyte of interest into the organic phase, leaving polar interferences behind. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This step ensures the sample solvent is compatible with the initial LC conditions. Vortex to dissolve.

  • Final Centrifugation & Transfer: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates. Transfer the clear supernatant to an HPLC vial for injection.

Protocol: LC-MS/MS Instrumentation and Conditions

The following conditions provide a robust starting point for method development.

Parameter Condition Rationale
LC System Standard UPLC/HPLC System---
Column C18 Reversed-Phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)Provides excellent retention and peak shape for moderately polar compounds like N-Desmethyl Olopatadine.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to promote protonation [M+H]⁺ for ESI+ and improve peak shape.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred over methanol for lower background noise in MS.[7]
Gradient Elution 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min.A gradient is necessary to ensure elution of the analyte with a sharp peak shape and to clear the column of late-eluting matrix components.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Column Temperature 40°CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Injection Volume 5 µL---
MS System Triple Quadrupole Mass SpectrometerIdeal for quantitative analysis using Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization, Positive (ESI+)Best sensitivity for amine-containing compounds.[5]
Capillary Voltage 3.0 kVOptimized for stable spray and efficient ion generation.
Source Temperature 120°CHelps in the desolvation process.
Desolvation Temp. 350°CCrucial for efficient removal of solvent from droplets to form gas-phase ions.
Gas Flow (Desolvation) 600 L/hrAids in the desolvation process.
Collision Gas ArgonInert gas used to induce fragmentation in the collision cell.

Note: These parameters should be optimized for the specific instrument in use.

Fragmentation Analysis and Mechanistic Interpretation

Understanding the fragmentation of N-Desmethyl Olopatadine is key to developing a selective and sensitive MRM assay. The fragmentation process is initiated by accelerating the protonated precursor ion [M+H]⁺ into a collision cell filled with an inert gas, leading to bond cleavages.[10]

Precursor Ion Selection

In positive ESI mode, N-Desmethyl Olopatadine readily forms the protonated molecule [M+H]⁺.

  • Monoisotopic Mass: 323.15 g/mol

  • Precursor Ion (m/z): 324.16

This ion is selected in the first quadrupole (Q1) for subsequent fragmentation in the collision cell (Q2).

Proposed Fragmentation Pathway

While direct fragmentation spectra for N-Desmethyl Olopatadine are not widely published, a highly probable fragmentation pathway can be constructed by analogy to the well-documented parent drug, Olopatadine (m/z 338), and by applying fundamental principles of mass spectrometry.[5][11][12]

The protonation is expected to occur at the most basic site, the secondary amine. The subsequent collision-induced dissociation (CID) will favor cleavages that lead to stable neutral losses or the formation of stable, resonance-delocalized fragment ions.

G Precursor Precursor Ion [M+H]⁺ m/z 324.16 Frag1 Fragment Ion m/z 279.12 Precursor->Frag1 - COOH (-45 Da) Frag4 Fragment Ion m/z 70.08 Precursor->Frag4 Cleavage of propylamine chain Frag2 Fragment Ion m/z 233.08 Frag1->Frag2 - CH₂CH₂NHCH₃ (-46 Da) Frag3 Fragment Ion m/z 165.05 Frag2->Frag3 - C₅H₈ (-68 Da)

Fig. 2: Proposed fragmentation pathway for N-Desmethyl Olopatadine.

Mechanistic Explanations:

  • Formation of m/z 279.12: A common fragmentation pathway for protonated carboxylic acids is the neutral loss of formic acid (HCOOH, 46 Da) or, more directly, the loss of the carboxyl group radical followed by H abstraction. However, a more likely initial step is the loss of the elements of water and carbon monoxide, often seen as a loss of 45 Da (-COOH radical followed by H abstraction). This would result from the cleavage of the bond connecting the acetic acid moiety to the dibenzoxepin ring.

  • Formation of m/z 70.08: This fragment likely corresponds to the protonated side chain, [CH₂=CH-CH₂-NH₂-CH₃]⁺, formed by cleavage at the benzylic position. This is a common fragmentation route for alkylamine side chains attached to aromatic systems.

  • Formation of m/z 165.05 (Proposed Base Peak): This highly stable fragment is also the most abundant ion for the parent drug, Olopatadine.[5] Its formation involves a more complex rearrangement and cleavage of the tricyclic dibenzoxepin core. It is proposed to be the fluorenyl cation or a similar resonance-stabilized structure, which is a characteristic fragment for this ring system. This fragment's high stability and intensity make it an excellent choice for quantification.

MRM Transition Selection for Quantitative Analysis

For a selective and sensitive quantitative assay, Multiple Reaction Monitoring (MRM) is the method of choice. This involves selecting the precursor ion in Q1, fragmenting it in Q2, and monitoring a specific product ion in Q3. Based on the proposed fragmentation, the following transitions are recommended.

Analyte Precursor Ion (m/z) Product Ion (m/z) Transition Type Rationale
N-Desmethyl Olopatadine 324.16165.05 Quantifier Expected to be the most abundant and stable fragment, providing the highest sensitivity and specificity.[5]
N-Desmethyl Olopatadine 324.16279.12Qualifier Confirms the presence of the acetic acid moiety and serves as a confirmation ion.
Internal Standard VariesVariesQuantifierSelect a stable, high-intensity transition for the chosen IS.

The collision energy for each transition must be empirically optimized to maximize the signal of the product ion. A typical starting point would be a collision energy ramp from 15 to 40 eV.

Method Validation and Trustworthiness

To ensure the reliability of data for regulatory submission or in a research setting, the described method must be validated according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[13][14][15]

Key Validation Parameters:

  • Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.[13]

  • Accuracy & Precision: Intra- and inter-day analysis of quality control (QC) samples at low, medium, and high concentrations. Acceptance criteria are typically within ±15% (±20% at the LLOQ).

  • Calibration Curve: Linearity, range, and the Lower Limit of Quantification (LLOQ).

  • Matrix Effect: Assessment of ion suppression or enhancement caused by co-eluting matrix components.

  • Stability: Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).

Adherence to these principles ensures that the protocol is a self-validating system, producing trustworthy and reproducible results for critical decision-making in drug development.

References

  • Uslu, B. (2018). Product ion MS/MS spectra of analyzed substances. (A) Olopatadine and (B) mianserin. ResearchGate. Available at: [Link]

  • Allmpus. (n.d.). Olopatadine N-Desmethyl Impurity. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Desmethyl olopatadine. PubChem Compound Database. Retrieved from: [Link]

  • Lee, Y., et al. (2012). A Rapid and Sensitive Liquid Chromatography– Tandem Mass Spectrometry Method for Determination of Olopatadine Concentration in Human Plasma. Journal of Chromatographic Science, 50(8), 694–700. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Olopatadine. PubChem Compound Database. Retrieved from: [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study. PubMed Central. Available at: [Link]

  • Sahu, A., et al. (2019). Chromatogram of OLO by TOF MS-MS spectrum and proposed fragmentation pattern of OLO. ResearchGate. Available at: [Link]

  • Uesugi, T., et al. (1995). Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Chromatography B: Biomedical Applications, 668(1), 111-121. Available at: [Link]

  • ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • ResearchGate. (2012). Development and validation for the determination of olopatadine in human plasma by liquid chromatography–tandem mass spectrometry: application to a bioequivalence study. Available at: [Link]

  • Sahu, A., et al. (2019). Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. Journal of Chromatographic Science, 57(9), 835-847. Available at: [Link]

  • Medzihradszky, K. F., & Burlingame, A. L. (2005). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Methods in Enzymology, 402, 146-187. Available at: [Link]

  • FDA. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • National Center for Biotechnology Information. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. PubMed Central. Available at: [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Graphy Publications. (n.d.). Determination of Lortatadine in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) and its Pharmacokinetic Application. Available at: [Link]

  • Jackson, G. (n.d.). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University. Available at: [Link]

  • Zhang, D., et al. (2016). Development of a highly sensitive LC-MS/MS method for simultaneous determination of rupatadine and its two active metabolites in human plasma: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1022, 236-243. Available at: [Link]

  • FDA. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

  • IFLScience. (2022). Electrospray Ionization (ESI) Explained. YouTube. Available at: [Link]

  • Medzihradszky, K. F., & Burlingame, A. L. (2005). The characteristics of peptide collision-induced dissociation using a high-performance MALDI-TOF/TOF tandem mass spectrometer. Methods in Enzymology, 402, 146-87. Available at: [Link]

  • ResearchGate. (2018). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Available at: [Link]

  • ICH. (2022). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available at: [Link]

  • ResearchGate. (2017). Determination of Loratadine and Its Active Metabolite in Plasma by LC/MS/MS: An Adapted Method for Children. Available at: [Link]

  • Danell, A. S., & McLuckey, S. A. (2003). Dynamic collision-induced dissociation of peptides in a quadrupole ion trap mass spectrometer. Journal of the American Society for Mass Spectrometry, 14(10), 1143-1153. Available at: [Link]

  • HHS.gov. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

Sources

Troubleshooting & Optimization

N-Desmethyl Olopatadine Reference Standard: Technical Support and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the N-Desmethyl Olopatadine reference standard. As a critical impurity of Olopatadine, a widely used antihistamine and mast cell stabilizer, understanding its proper handling is paramount for accurate analytical method development, validation, and quality control applications.[1][2][3] This document is designed to offer practical, in-depth guidance in a readily accessible question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for the N-Desmethyl Olopatadine reference standard?

Based on available supplier data, the recommended storage condition for the N-Desmethyl Olopatadine reference standard is refrigeration at 2-8 °C .[4] It is crucial to adhere to this temperature range to minimize degradation and ensure the integrity of the standard over its shelf life. Always consult the Certificate of Analysis (CoA) provided by your specific supplier, as storage conditions may vary slightly between manufacturers.

Q2: How should I handle the N-Desmethyl Olopatadine reference standard upon receipt?

Upon receiving the reference standard, immediately transfer it to a calibrated refrigerator that maintains a consistent temperature between 2-8 °C. Before opening, allow the container to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation from forming on the compound, which could introduce moisture and potentially lead to hydrolysis.

Q3: Is N-Desmethyl Olopatadine sensitive to light?

While specific photostability studies for N-Desmethyl Olopatadine are not extensively published, general best practices for pharmaceutical reference standards recommend protection from light.[5] Olopatadine itself has been shown to be susceptible to photolytic degradation under certain conditions. Therefore, it is prudent to store the N-Desmethyl Olopatadine reference standard in a light-resistant container, such as an amber vial, and to minimize its exposure to direct light during handling and preparation of solutions.

Q4: Is the N-Desmethyl Olopatadine reference standard hygroscopic?

There is limited specific data on the hygroscopicity of N-Desmethyl Olopatadine. However, as a precautionary measure, it is advisable to handle the reference standard in a controlled environment with low humidity, such as a glove box or a weighing chamber with a desiccant. Always ensure the container is tightly sealed after use to prevent moisture uptake from the atmosphere.

Q5: What is the typical shelf life of the N-Desmethyl Olopatadine reference standard?

The shelf life, or re-test date, is determined by the manufacturer and will be specified on the Certificate of Analysis. This date is based on extensive stability studies conducted by the supplier. It is critical to adhere to the indicated shelf life to ensure the accuracy of your analytical results. Using a reference standard beyond its expiry date can lead to erroneous quantification of impurities in your drug substance or product.

Q6: What are the potential degradation products of N-Desmethyl Olopatadine?

Forced degradation studies on Olopatadine have identified several degradation products under hydrolytic (acidic and alkaline), oxidative, and photolytic stress conditions.[6] While specific degradation pathways for N-Desmethyl Olopatadine are not as well-documented, it is reasonable to anticipate similar susceptibilities. Potential degradation could involve hydrolysis of the lactam ring or oxidation of the molecule. A stability-indicating analytical method should be employed to separate the main component from any potential degradants.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of extra peaks in chromatogram Degradation of the reference standard due to improper storage (e.g., temperature excursions, exposure to light or moisture).1. Verify the storage conditions of the reference standard. 2. Prepare a fresh solution from a new, unopened vial of the reference standard. 3. Compare the chromatogram of the freshly prepared standard with a previously validated chromatogram. 4. If the issue persists, contact the supplier for a new Certificate of Analysis or a replacement standard.
Reduced peak area or response of the main peak Loss of potency of the reference standard due to degradation.1. Confirm the correct preparation of the standard solution, including weighing and dilution steps. 2. Check the expiry date of the reference standard. 3. Analyze a freshly prepared solution and compare the response to historical data. 4. If a significant decrease in response is confirmed, the standard may have degraded and should be replaced.
Changes in the physical appearance of the solid standard (e.g., color change, clumping) Potential degradation or moisture absorption.1. Do not use the reference standard if its physical appearance has changed. 2. Document the changes and contact the supplier immediately. 3. Quarantine the affected vial and use a new, unopened vial for your experiments.
Inconsistent analytical results between different vials of the same lot Improper handling or storage of one or more vials.1. Review the handling procedures for the reference standard, ensuring consistent practices for all vials. 2. Ensure that once opened, vials are properly sealed and stored under the recommended conditions. 3. If inconsistencies persist, it may indicate an issue with the homogeneity of the lot. Contact the supplier for further investigation.

Experimental Protocols

Stability-Indicating HPLC Method for N-Desmethyl Olopatadine

The following is a general example of a stability-indicating HPLC method that can be adapted for the analysis of N-Desmethyl Olopatadine. Method validation in your laboratory is essential.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 298 nm
Injection Volume 10 µL

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of N-Desmethyl Olopatadine reference standard.

  • Dissolve in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL. This will be your stock solution.

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

Visualizations

Logical Workflow for Reference Standard Stability Testing

Stability_Testing_Workflow Figure 1. Logical Workflow for Reference Standard Stability Testing cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase protocol Develop Stability Protocol (ICH Q1A) samples Procure & Characterize Initial Reference Standard protocol->samples storage Place Samples in Stability Chambers (e.g., 25°C/60% RH, 40°C/75% RH, 2-8°C) samples->storage testing Perform Analysis at Time Points (e.g., 0, 3, 6, 9, 12, 24 months) storage->testing data_analysis Analyze Data for Trends & Degradation Products testing->data_analysis method Use Validated Stability-Indicating Method (e.g., HPLC) method->testing shelf_life Establish Shelf-Life & Storage Conditions data_analysis->shelf_life coa Generate Certificate of Analysis shelf_life->coa

Caption: Logical Workflow for Reference Standard Stability Testing

References

  • Axios Research. N-Desmethyl Olopatadine HCl. [Link]

  • SynZeal. Olopatadine Impurities. [Link]

  • Axios Research. Olopatadine N-Desmethyl Impurity. [Link]

  • SynZeal. N-Nitroso N-Desmethyl Olopatadine. [Link]

  • Allmpus. Olopatadine N-Desmethyl Impurity. [Link]

  • U.S. Food and Drug Administration. 206276Orig1s000. [Link]

  • Veeprho. Olopatadine Impurities and Related Compound. [Link]

  • Alfa Omega Pharma. Olopatadine Impurities. [Link]

  • Der Pharma Chemica. Determination and Quantification of an N-Nitroso Desmethyl Olopatadine in the Olopatadine Hydrochloride Active Pharmaceutical Ingredient by LC. [Link]

  • DailyMed. OLOPATADINE HYDROCHLORIDE solution/ drops. [Link]

  • Der Pharma Chemica. A Comprehensive Approach for the Determination and Quantification of N-Nitroso Desmethyl Olopatadine in the Olopatadine Hydrochl. [Link]

  • Novachem. Reference standards for pharmaceutical analysis 2018. [Link]

  • ResearchGate. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. [Link]

Sources

Technical Support Center: Synthesis of N-Desmethyl Olopatadine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-Desmethyl Olopatadine. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of Olopatadine and its related compounds. N-Desmethyl Olopatadine is not only a critical process impurity and metabolite of Olopatadine but also a key precursor to the potential genotoxic impurity, N-Nitroso Desmethyl Olopatadine.[1][2]

Navigating the synthesis of this secondary amine presents unique challenges, primarily centered on the selective N-demethylation of the parent tertiary amine. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles in your synthetic workflow.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of N-Desmethyl Olopatadine in a practical question-and-answer format.

Section 1: The N-Demethylation Reaction
Q1: My N-demethylation of Olopatadine using 1-chloroethyl chloroformate (ACE-Cl) results in a low yield. What are the common causes and how can I improve it?

A1: Low yield in the ACE-Cl mediated demethylation is a frequent challenge. The mechanism involves the formation of a carbamate intermediate, followed by its cleavage. Inefficiency in either step will depress the overall yield. Here are the primary factors to investigate:

  • Cause 1: Incomplete Carbamate Formation. The initial reaction of Olopatadine with ACE-Cl can be sluggish.

    • Solution: Ensure anhydrous conditions, as ACE-Cl is sensitive to moisture. The reaction is typically performed in an inert solvent like 1,2-dichloroethane (DCE) or toluene. Consider increasing the equivalents of ACE-Cl (from 2 to 4 equivalents) to drive the reaction forward. The reaction should be refluxed, typically between 65-85 °C, and monitored by TLC or HPLC until the starting material is consumed.[3]

  • Cause 2: Inefficient Carbamate Cleavage. The second step, the solvolysis of the carbamate intermediate, is critical.

    • Solution: Methanol is the standard solvent for this step. Refluxing in methanol for 2-4 hours is generally sufficient to ensure complete cleavage.[3] Ensure the pH is not basic during this step, as it can hinder the decomposition of the carbamate.

  • Cause 3: Side Reactions. The tricyclic oxepine core of Olopatadine can be sensitive to prolonged heating or harsh acidic conditions, which are not typical for this reaction but can occur with improper workup.

    • Solution: Strictly control the reaction time and temperature. Use in-process controls (TLC/HPLC) to avoid unnecessarily long reaction times. The N-demethylation of tertiary amines is a well-established but substrate-dependent process; optimization is key.[4][5]

Q2: I'm observing a significant amount of unreacted Olopatadine even after extended reaction times. How can I drive the reaction to completion?

A2: This is a clear indication of insufficient reactivity or reagent decomposition.

  • Check Reagent Quality: ACE-Cl degrades over time, especially with exposure to atmospheric moisture. Use a fresh bottle or a recently purchased, properly stored reagent.

  • Increase Reaction Temperature: If you are running the reaction below reflux, gradually increasing the temperature to the boiling point of the solvent (e.g., ~83 °C for DCE) can significantly increase the reaction rate.

  • Consider a "Proton Sponge": In some N-demethylations, the HCl generated as a byproduct can protonate the starting tertiary amine, rendering it unreactive. While often not required, adding a non-nucleophilic base like 2,6-lutidine or proton sponge (1,8-bis(dimethylamino)naphthalene) can scavenge this acid and keep the starting material available for reaction.

Q3: The reaction is producing multiple unidentified byproducts. What are the likely side reactions?

A3: The formation of multiple byproducts points to issues with reaction selectivity or downstream stability.

  • Potential Side Reaction 1: O-Acylation. While less likely on the phenolic ether, if any free hydroxyl groups are present on analogues, they could be acylated by ACE-Cl. This is generally not an issue for Olopatadine itself.

  • Potential Side Reaction 2: Impurities in Starting Material. Ensure the purity of your starting Olopatadine. Impurities from the preceding Wittig or Grignard reactions used in its synthesis can lead to a complex product mixture.[6][7]

  • Potential Side Reaction 3: Degradation. If the subsequent methanolysis step is performed for an excessively long time or at too high a temperature, it could lead to degradation of the desired product.

  • Troubleshooting Strategy: Analyze the crude reaction mixture by LC-MS to get the molecular weights of the byproducts. This can provide crucial clues about their structure, for instance, whether they are partially reacted intermediates or degradation products.

Section 2: Workup and Purification
Q4: I am struggling to isolate pure N-Desmethyl Olopatadine. What purification strategies are most effective?

A4: Purifying N-Desmethyl Olopatadine, a polar secondary amine, requires a systematic approach to remove both organic and inorganic impurities.

  • Step 1: Initial Aqueous Workup. After the methanolysis step, the solvent is typically evaporated. The residue should be dissolved in an appropriate organic solvent (like ethyl acetate or dichloromethane) and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts. This is followed by a brine wash and drying over sodium sulfate.

  • Step 2: Recrystallization. This is the most effective method for obtaining high-purity material on a larger scale. A mixture of acetone and water is reported to be an effective solvent system for purifying the hydrochloride salt of the parent compound, Olopatadine, and similar principles apply here.[8] Experiment with different solvent systems like acetonitrile, isopropanol/water, or ethanol.

  • Step 3: Column Chromatography. If recrystallization fails or for small-scale purification, column chromatography is the method of choice.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient system of dichloromethane and methanol is a good starting point. To prevent the amine from streaking on the acidic silica, add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or ammonium hydroxide to the mobile phase.

Section 3: Stability and Critical Impurity Control
Q5: My final product is contaminated with N-Nitroso Desmethyl Olopatadine. How is this formed and how can I prevent it?

A5: This is a critical issue, as N-nitroso compounds are a "cohort of concern" due to their potential carcinogenicity.[1] The formation of N-Nitroso Desmethyl Olopatadine is a classic reaction between a secondary amine (your product) and a nitrosating agent.

  • Mechanism of Formation: The reaction occurs when residual nitrite sources (present in reagents, water, or from atmospheric NOx) react with the secondary amine under acidic conditions to form the N-nitroso derivative.

  • Prevention Strategies:

    • Avoid Nitrite Sources: Use high-purity reagents and solvents. If using an acid for workup or salt formation (e.g., HCl), ensure it is free from dissolved nitrogen oxides.

    • Control pH: The risk of nitrosation is highest under acidic conditions (pH 3-6). During workup, use basic washes to ensure the free amine is not exposed to acidic conditions in the presence of potential nitrite sources.

    • Use Scavengers: If the presence of nitrosating agents is unavoidable, consider using a scavenger like ascorbic acid or alpha-tocopherol during the workup phase.

    • Inert Atmosphere: Store the purified N-Desmethyl Olopatadine under an inert atmosphere (Nitrogen or Argon) to prevent exposure to atmospheric oxides of nitrogen.

Q6: How should I properly store N-Desmethyl Olopatadine to ensure long-term stability?

A6: N-Desmethyl Olopatadine is a secondary amine and can be susceptible to oxidation and nitrosation.

  • Storage Conditions:

    • Temperature: Store at 2-8 °C.[9]

    • Atmosphere: Store under an inert gas like argon or nitrogen.

    • Light: Protect from light by using an amber vial.

    • Form: Storing it as a stable salt, such as the hydrochloride salt, can improve its long-term stability compared to the free base.

Frequently Asked Questions (FAQs)

FAQ 1: What is the single most critical challenge in synthesizing N-Desmethyl Olopatadine? The primary challenge is achieving a clean, high-yield N-demethylation of Olopatadine. This transformation is often difficult because it requires breaking a stable carbon-nitrogen bond without affecting other sensitive functionalities within the complex tricyclic structure.[5][10] Success hinges on choosing the right demethylating agent and meticulously optimizing reaction conditions to minimize side reactions and simplify purification.

FAQ 2: Which analytical techniques are essential for this synthesis? A combination of chromatographic and spectroscopic techniques is crucial.

  • For Reaction Monitoring: Thin-Layer Chromatography (TLC) provides a quick qualitative assessment of reaction progress.

  • For Purity and Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for assessing the purity of the final product and quantifying unreacted starting material.[11]

  • For Impurity Identification: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable for detecting and quantifying trace-level impurities, especially the critical N-Nitroso Desmethyl Olopatadine impurity, which can be monitored at parts-per-million (ppm) levels.[1][2]

  • For Structural Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry are required to confirm the structure of the final product.

FAQ 3: Are there alternative synthetic routes that avoid the direct demethylation of Olopatadine? Yes, conceptually, one could design a synthesis that builds the N-desmethyl side chain from an earlier intermediate. This would likely involve using a protected secondary amine, such as a benzyl-methyl amine, in the key Wittig or Grignard reaction step. The benzyl protecting group could then be removed in a final step via hydrogenolysis. While potentially cleaner, this route would add steps to the overall synthesis of the parent molecule, representing a trade-off between direct demethylation challenges and a longer linear sequence.

Protocols & Data

Experimental Protocol 1: Synthesis of N-Desmethyl Olopatadine via ACE-Cl

This protocol is adapted from established procedures for N-demethylation of similar structures and should be optimized for your specific laboratory conditions.[3]

Step 1: Carbamate Formation

  • Dissolve Olopatadine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, ~10 mL per gram of Olopatadine) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Add 1-chloroethyl chloroformate (ACE-Cl, 3.0 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 83 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC (e.g., 9:1 DCM:MeOH with 1% TEA) until consumption of the starting material is complete.

  • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

Step 2: Carbamate Cleavage

  • Dissolve the crude carbamate residue from Step 1 in methanol (~10 mL per gram of initial Olopatadine).

  • Heat the solution to reflux (approx. 65 °C) and maintain for 2-3 hours.

  • Monitor the cleavage by TLC until the carbamate intermediate is no longer visible.

  • Cool the solution and evaporate the methanol under reduced pressure to yield the crude N-Desmethyl Olopatadine hydrochloride.

Step 3: Purification

  • Dissolve the crude product in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize excess acid and form the free base.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent. The resulting solid can be purified by recrystallization from acetonitrile or via silica gel chromatography (DCM/MeOH gradient with 1% TEA).

Data & Visualization
Table 1: Comparison of Common N-Demethylation Reagents
ReagentMechanismAdvantagesDisadvantages
1-Chloroethyl Chloroformate (ACE-Cl) Carbamate formation & cleavageHigh yield, reliable, well-documentedTwo-step process, ACE-Cl is lachrymatory
Cyanogen Bromide (von Braun) N-Cyanoammonium salt formationSingle step to cyanamideHighly toxic reagent, harsh hydrolysis needed[10]
Photoredox Catalysis Single-electron transferMild, functional group tolerantRequires specific photocatalyst and light source[12]
Diagrams

Synthesis_Pathway Olopatadine Olopatadine (Tertiary Amine) ACE_Cl 1. ACE-Cl, DCE, Reflux 2. MeOH, Reflux Olopatadine->ACE_Cl N_Desmethyl N-Desmethyl Olopatadine (Secondary Amine) ACE_Cl->N_Desmethyl Nitrosating Nitrosating Agent (e.g., HNO₂) N_Desmethyl->Nitrosating N_Nitroso N-Nitroso Impurity (Critical Impurity) Nitrosating->N_Nitroso [Side Reaction] Troubleshooting_Workflow start Low Yield in Demethylation Reaction check_sm Is Starting Material (SM) Consumed (by TLC/HPLC)? start->check_sm check_reagent Check ACE-Cl Quality (Use Fresh Reagent) check_sm->check_reagent No workup_issue Investigate Workup & Purification Losses check_sm->workup_issue Yes increase_cond Increase Reaction Temp & Time check_reagent->increase_cond cleavage_issue Incomplete Carbamate Cleavage? workup_issue->cleavage_issue prolong_reflux Prolong Methanol Reflux (Monitor by TLC) cleavage_issue->prolong_reflux Yes

Caption: Troubleshooting workflow for low reaction yield.

References

  • Armarego, W. L. F. (2006). N-Demethylation of Alkaloids. Mini-Reviews in Organic Chemistry. [Link]

  • Vele, V. T., et al. (2024). Determination and Quantification of an N-Nitroso Desmethyl Olopatadine in the Olopatadine Hydrochloride Active Pharmaceutical Ingredient by LC. Der Pharma Chemica. [Link]

  • ResearchGate. (n.d.). A Concise and Efficient Synthesis of an Impurity, N-Desmethyl Alcaftadine from Alcaftadine: An H1 Antagonist. [Link]

  • Kamaliya, B., et al. (2025). A Comprehensive Approach for the Determination and Quantification of N-Nitroso Desmethyl Olopatadine in the Olopatadine Hydrochloride Ophthalmic Solution by RP-HPLC. Der Pharma Chemica. [Link]

  • Kamaliya, B., et al. (2025). A Comprehensive Approach for the Determination and Quantification of N-Nitroso Desmethyl Olopatadine in the Olopatadine Hydrochl. Der Pharma Chemica. [Link]

  • Oh, C., et al. (2012). A Simple Synthesis of the Novel Antihistaminic Drug Olopatadine Hydrochloride. Organic Process Research & Development. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Veeprho. (n.d.). N-Nitroso Olopatadine N-Desmethyl Impurity. [Link]

  • New Drug Approvals. (2015). Olopatadine. [Link]

  • Google Patents. (n.d.).
  • SynZeal. (n.d.). N-Nitroso N-Desmethyl Olopatadine. [Link]

  • PubChem. (n.d.). Olopatadine. [Link]

  • SciSpace. (2019). A concise and efficient synthesis of an impurity, N-desmethyl alcaftadine from alcaftadine: An H1 antagonist. [Link]

  • Alfa Omega Pharma. (n.d.). Olopatadine Impurities. [Link]

  • Allmpus. (n.d.). Olopatadine N-Desmethyl Impurity. [Link]

  • National Institutes of Health. (n.d.). N-Dealkylation of Amines. [Link]

  • Indian Journal of Ophthalmology. (n.d.). Contact allergic dermatitis and periocular depigmentation after using olapatidine eye drops. [Link]

  • ACS Publications. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. [Link]

  • RxList. (n.d.). Pataday (Olopatadine Hydrochloride Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • U.S. Food and Drug Administration. (2020). Center for Drug Evaluation and Research Application Number: 21-545Orig1s000. [Link]

  • PubMed. (n.d.). Comprehensive review of olopatadine: the molecule and its clinical entities. [Link]

  • Scammells, P. J. (n.d.). Dealkylation Reactions of Amines. [Link]

  • Google Patents. (n.d.).

Sources

dealing with solubility issues of N-Desmethyl Olopatadine in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Desmethyl Olopatadine (NDO) In Vitro Handling Guide

Subject: Troubleshooting Solubility, Stability, and Precipitation Issues in Biological Assays Document ID: TS-NDO-2024-01 Last Updated: February 1, 2026[1]

Executive Summary

N-Desmethyl Olopatadine (NDO), a primary metabolite of Olopatadine formed via CYP3A4, presents distinct physicochemical challenges compared to its parent compound. While Olopatadine HCl is highly water-soluble, NDO is often handled as a free base or zwitterion in research settings.[1]

The Core Problem: NDO contains both a carboxylic acid (pKa ~4.3) and a secondary amine (pKa ~9.0). At physiological pH (7.4), the molecule exists primarily as a zwitterion (net neutral charge).[1] This is the "Solubility Trough"—the pH range where the molecule is least soluble and most prone to precipitation ("crashing out") upon dilution into aqueous buffers.

This guide provides self-validating protocols to navigate these solubility landscapes without compromising biological data.

Module 1: Stock Solution Preparation

Objective: Create a stable, high-concentration master stock.

The Protocol
  • Solvent Selection: Do not use water or PBS for the master stock.

    • Recommended: Anhydrous DMSO (Dimethyl Sulfoxide) or Methanol.[1]

    • Reasoning: DMSO disrupts the strong crystal lattice energy of zwitterionic compounds effectively.

  • Concentration: Aim for 10 mM to 50 mM .

    • Note: NDO is often supplied as a solid impurity standard. If the Certificate of Analysis (CoA) indicates "HCl salt," it may dissolve in water, but DMSO is still preferred to prevent hydrolysis or pH-drift issues during long-term storage.[1]

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Visual Workflow: Stock Preparation

StockPrep Solid NDO Solid (Free Base or Salt) Vortex Vortex & Sonicate (5 mins, <40°C) Solid->Vortex Solvent Anhydrous DMSO (Grade >99.9%) Solvent->Vortex QC Visual Inspection (Clear Solution?) Vortex->QC QC->Solvent Fail (Cloudy) Add more DMSO Storage Aliquot & Store (-20°C, Amber Vial) QC->Storage Pass

Figure 1: Critical workflow for generating a stable NDO master stock. Note the visual inspection step.

Module 2: The Aqueous Transition (Dilution Strategy)

Objective: Dilute the hydrophobic stock into hydrophilic media without precipitation.

The Trap: Direct dilution of 100% DMSO stock into pH 7.4 PBS often causes immediate, microscopic precipitation. The zwitterion forms aggregates that are invisible to the naked eye but scatter laser light in plate readers, causing false positives/negatives.

The Solution: The "Intermediate Step" Protocol

Instead of a 1:1000 single-step dilution, use a serial step-down approach.[1]

  • Step A (Master Stock): 10 mM in DMSO.

  • Step B (Intermediate): Dilute 1:10 into pure DMSO or 50% DMSO/Water to create a 1 mM working stock.

    • Why? This confirms solubility at a lower concentration before hitting the buffer system.

  • Step C (Final Assay): Dilute into pre-warmed (37°C) media/buffer with rapid mixing.

    • Critical: Ensure the final DMSO concentration is <0.5% (or <0.1% for sensitive cell lines).

Data Table: Solubility Risk Profile

pH EnvironmentIonic State of NDOSolubility PredictionRisk Level
pH 1-3 (0.1N HCl) Cationic (Amine protonated)HighLow
pH 4.5 (Lysosome) Mixed Cationic/ZwitterionicModerateMedium
pH 7.4 (PBS/Media) Zwitterionic (Net Neutral) Lowest (Solubility Trough) High (Precipitation)
pH 10+ (Basic) Anionic (Carboxyl ionized)HighLow

Module 3: Assay-Specific Troubleshooting

Scenario A: Cell Culture (Toxicity vs. Solubility)[1]
  • Issue: Cells detach or die, but it's unclear if it's drug toxicity or crystal formation causing physical stress.[1]

  • Diagnosis: Examine the wells under 40x microscopy.

    • Crystals present? It's a solubility issue.[2][3][4][5]

    • No crystals + cell death? It's pharmacological toxicity.

  • Fix: If crystals are present, reduce the concentration or add a solubilizing agent like 0.1% BSA (Bovine Serum Albumin) . Albumin binds lipophilic drugs, acting as a "sink" to keep them in solution without affecting free-drug equilibrium significantly in many assays.[1]

Scenario B: Enzymatic/Binding Assays (Non-Specific Binding)
  • Issue: NDO is sticking to the plastic walls of the microplate (common for secondary amines).

  • Fix:

    • Use Low-Binding Plates (e.g., polypropylene).[1]

    • Include 0.01% Tween-20 or Triton X-100 in the assay buffer.[1] This surfactant prevents the drug from adsorbing to plastic.

Visual Logic: The Solubility Landscape

SolubilityCurve Acid pH 2 (Soluble) Protonated (+) Neutral pH 7.4 (INSOLUBLE) Zwitterion (±) Acid->Neutral Solubility Drops Base pH 10 (Soluble) Ionized (-) Neutral->Base Solubility Recovers

Figure 2: Conceptual representation of the U-shaped solubility curve characteristic of zwitterionic NDO.

Frequently Asked Questions (FAQ)

Q1: Can I use ultrasonic baths to dissolve NDO in PBS? A: No. While sonication might temporarily disperse the particles, it creates a meta-stable suspension, not a solution.[1] The compound will likely precipitate again during incubation (37°C), leading to erratic data. Always dissolve in DMSO first.

Q2: My Certificate of Analysis says "N-Desmethyl Olopatadine HCl". Does this change the protocol? A: Slightly. The HCl salt is more water-soluble initially.[1] However, once you dilute it into a buffered medium (like PBS pH 7.4), the buffer capacity overwhelms the HCl counter-ion, and the molecule reverts to its zwitterionic (low solubility) behavior.[1] Therefore, the Intermediate Dilution Protocol (Module 2) is still required.

Q3: How do I filter-sterilize the solution? A: Do not use Nylon filters, as they bind amine-containing drugs.[1] Use PVDF or PES membranes. Filter the concentrated stock (in DMSO) if possible, or filter the media before adding the drug. Filtering the final diluted drug solution often results in significant drug loss due to membrane binding.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5281071, Olopatadine. Retrieved from [Link]

    • Relevance: Provides foundational physicochemical data (pKa, LogP) for the parent compound, essential for inferring metabolite behavior.[1]

  • Bergström, C. A., et al. (2016).Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences.
  • Axios Research. N-Desmethyl Olopatadine HCl Product Data. Retrieved from [Link][1]

    • Relevance: Confirms the commercial availability of the metabolite as both free base and salt, and its solubility in organic solvents (DMSO/Methanol).
  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1] Academic Press.

    • Relevance: The authoritative text on "Crash Out" precipitation and the use of DMSO/BSA in in vitro assays.

Sources

impact of mobile phase pH on N-Desmethyl Olopatadine retention

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chromatography Division Subject: Technical Guide: Impact of Mobile Phase pH on N-Desmethyl Olopatadine Retention

Executive Summary

N-Desmethyl Olopatadine (NDO), a primary metabolite of Olopatadine, presents a unique chromatographic challenge due to its zwitterionic nature.[1][2] Unlike its parent compound, NDO possesses a secondary amine (pKa ~9.[1][2]5) and a carboxylic acid (pKa ~4.3), creating a dynamic ionization profile that is highly sensitive to mobile phase pH.[1][2]

This guide addresses the mechanistic causality between pH, ionization state, and retention behavior in Reversed-Phase Chromatography (RPC).[1][2][3] It is designed to help you troubleshoot retention drift, peak tailing, and resolution issues by understanding the fundamental chemistry governing the separation.[1][2]

The Mechanistic Basis: pH and Ionization[3]

To control retention, you must control the ionization state.[1][2] N-Desmethyl Olopatadine exists in three distinct states depending on the pH of your mobile phase relative to its pKa values.

  • pH < 3.0 (Cationic State): The carboxylic acid is protonated (neutral, -COOH) and the secondary amine is protonated (positive, -NH2+-).[1][2] The molecule behaves as a cation with moderate hydrophobicity.[1][2] Recommended for RPC.

  • pH 4.0 – 7.0 (Zwitterionic State): The acid deprotonates (-COO-) while the amine remains positive.[1][2] The net charge approaches zero.[1][2] While zwitterions are highly polar, their self-neutralization can lead to unpredictable retention and solubility issues (precipitation) inside the column.[1][2]

  • pH > 8.0 (Anionic State): The amine begins to deprotonate (neutral) while the acid remains negative.[1][2] The molecule becomes anionic.[1][2] Retention requires high-pH stable columns (e.g., hybrid particles) and is driven by repulsion from residual silanols.[1][2]

Visualizing the Ionization Pathway

IonizationPathway pH_Low pH < 3.0 (Acidic) State_Cat Cationic Species (R-COOH, R-NH2+) Net Charge: +1 pH_Low->State_Cat Dominant Form Interaction_Low Mechanism: Hydrophobic Interaction + Silanol Repulsion State_Cat->Interaction_Low pH_Med pH 4.3 - 7.0 (Intermediate) State_Zwit Zwitterionic Species (R-COO-, R-NH2+) Net Charge: ~0 pH_Med->State_Zwit Transition Zone Interaction_Med Mechanism: Ionic 'Self-Pairing' Unpredictable Retention State_Zwit->Interaction_Med pH_High pH > 9.0 (Basic) State_Anion Anionic Species (R-COO-, R-NH) Net Charge: -1 pH_High->State_Anion Dominant Form Interaction_High Mechanism: Ion Repulsion from Stationary Phase State_Anion->Interaction_High

Figure 1: Relationship between Mobile Phase pH, N-Desmethyl Olopatadine Ionization State, and Retention Mechanism.[1][2]

Troubleshooting Center: Q&A

Issue 1: Retention Time Drift

Q: Why does the retention time of N-Desmethyl Olopatadine shift significantly between batches of mobile phase, even when I aim for pH 4.5?

A: You are operating in the "Danger Zone" near the pKa of the carboxylic acid (approx.[1][2] 4.29).[1][2]

  • The Science: According to the Henderson-Hasselbalch equation, when pH = pKa, the species is 50% ionized.[1][2] Small deviations in buffer pH (e.g., ±0.1 pH units) at this point cause massive shifts in the ratio of ionized (hydrophilic) to non-ionized (hydrophobic) acid groups.[1][2] This drastically alters the effective polarity of the molecule.[1][2]

  • The Fix: Move your operating pH at least 1.5 units away from the pKa.[2]

    • Preferred: Adjust to pH 2.8 – 3.0 .[1][2] At this pH, the acid is >95% protonated, locking the molecule in a stable cationic state.[1][2]

    • Protocol: Use a Phosphate or Formate buffer.[1][2] Do not rely on simple acid addition (e.g., "0.1% Formic Acid") if precision is required; titrate the buffer to a specific pH value.[1][2]

Issue 2: Peak Tailing

Q: The N-Desmethyl Olopatadine peak is tailing (Asymmetry > 1.5), while the Olopatadine peak looks fine. Why?

A: This is likely due to Secondary Silanol Interactions .[1][2]

  • The Science: N-Desmethyl Olopatadine contains a secondary amine, which is a stronger hydrogen bond donor than the tertiary amine found in Olopatadine. Even on "end-capped" columns, residual silanol groups (Si-OH) on the silica surface can deprotonate (Si-O-) and interact electrostatically with the positively charged secondary amine of the analyte.[1][2]

  • The Fix:

    • Lower the pH: At pH < 3.0, surface silanols are protonated (neutral), suppressing the cation-exchange interaction.[1][2]

    • Add an Ion-Pair Reagent: Add 0.05% - 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) to the mobile phase.[1][2] These compete for the active silanol sites, "blocking" them from the analyte.[1][2]

    • Switch Column Technology: Use a column with "Hybrid Particle Technology" (e.g., BEH or equivalent) which has fewer surface silanols than traditional silica.[1][2]

Issue 3: Resolution from Parent Drug

Q: N-Desmethyl Olopatadine elutes too close to the solvent front or co-elutes with Olopatadine. How do I improve separation?

A: You need to exploit the polarity difference created by the methyl group loss.[2]

  • The Science: N-Desmethyl Olopatadine is more polar than Olopatadine (loss of a hydrophobic methyl group).[1][2] In standard Reversed-Phase (C18), it will elute before Olopatadine.[1][2]

  • The Fix:

    • To Increase Retention (k'): Decrease the organic modifier (Acetonitrile/Methanol) percentage.[1][2] If you are at 30% B, drop to 15-20% B.[1][2]

    • To Improve Selectivity (α): If co-elution persists at low pH, consider Pentafluorophenyl (PFP) phases.[1][2] PFP columns offer unique selectivity for amines and can separate closely related metabolites based on dipole-dipole interactions that C18 cannot distinguish.[1][2]

Validated Experimental Protocols

Protocol A: Robust Buffer Preparation (pH 3.0)

Use this buffer to stabilize retention and minimize tailing.[1][2]

  • Weigh: 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) into a 1000 mL volumetric flask.
    
  • Dissolve: Add 900 mL of HPLC-grade water. Stir until dissolved.

  • Titrate: Add Orthophosphoric acid (85%) dropwise while monitoring with a calibrated pH meter until pH reaches 3.0 ± 0.05 .

  • Add Modifier (Optional): Add 1 mL of Triethylamine (TEA) if peak tailing persists (adjust pH after adding TEA).

  • Filter: Filter through a 0.22 µm membrane filter to remove particulates.

  • Mix: Combine with Acetonitrile (e.g., 80:20 Buffer:ACN) for the mobile phase.

Data Summary: Retention Behavior vs. pH
ParameterLow pH (2.5 - 3.[1][2]0)Intermediate pH (4.5 - 6.[1][2]0)High pH (> 9.[1][2]0)
Dominant Species Cationic (+1)Zwitterionic (±)Anionic (-1)
Retention (k') Moderate (Stable)Variable (Drifting)Low (Repulsion)
Peak Shape Sharp (Silanols suppressed)Tailing (Silanol interaction)Sharp (Requires Hybrid Column)
Suitability Recommended Not Recommended Specialized Applications Only

References

  • Scholars Research Library. "Reversed phase high performance liquid chromatography method for determination of olopatadine hydrochloride from active pharmaceutical dosage form." Der Pharmacia Lettre, 2015.[1][2][4] Link

  • ChemicalBook. "N-Desmethyl Olopatadine Product Properties and pKa Data." ChemicalBook Database, 2025.[1][2] Link

  • National Institutes of Health (NIH). "N-Desmethyl olopatadine | C20H21NO3 | CID 14127209."[1][2] PubChem Compound Summary, 2025. Link

  • Der Pharma Chemica. "A Comprehensive Approach for the Determination and Quantification of N-Nitroso Desmethyl Olopatadine in the Olopatadine Hydrochloride." Der Pharma Chemica, 2025.[1][2] Link

  • Journal of Chemical Health Risks. "Development and Validation of RP-HPLC method for Estimation of Olopatadine HCl in Rabbit Plasma." JCHR, 2024.[1][2] Link

Sources

Validation & Comparative

Comparative Activity Guide: N-Desmethyl Olopatadine vs. Olopatadine N-oxide

[1]

Executive Summary: The Efficacy Hierarchy

In the development of antihistamines, metabolite characterization is critical not just for regulatory compliance (ICH M3/MIST guidelines) but for understanding the total pharmacodynamic load. For Olopatadine , a high-affinity histamine H1 receptor antagonist, the metabolic landscape presents two distinct derivatives: N-Desmethyl Olopatadine and Olopatadine N-oxide .[1][2]

The Verdict:

  • Olopatadine (Parent): The primary driver of efficacy (

    
    ).[1]
    
  • N-Desmethyl Olopatadine: Retains significant H1 affinity but is functionally less potent and pharmacokinetically negligible in humans.[1]

  • Olopatadine N-oxide: Structurally compromised with weak affinity (

    
     range), rendering it pharmacologically inert for therapeutic purposes.[1]
    

Chemical & Metabolic Context

Olopatadine is unique among second-generation antihistamines due to its limited hepatic metabolism.[1] While renal excretion accounts for >60% of elimination, the remaining fraction undergoes transformation via two distinct enzymatic pathways.

Metabolic Pathway Visualization

The following diagram illustrates the divergence between the CYP-mediated demethylation and the FMO-mediated oxidation.

OlopatadineMetabolismParentOlopatadine(Parent Drug)NDesN-Desmethyl Olopatadine(Metabolite M1)Active but MinorParent->NDesCYP3A4(Demethylation)NOxiOlopatadine N-oxide(Metabolite M3)Weak/InactiveParent->NOxiFMO1 / FMO3(Oxidation)RenalRenal Excretion(Unchanged >60%)Parent->RenalMajor Route

Figure 1: Metabolic divergence of Olopatadine.[1] Note the dominance of renal excretion, rendering metabolic pathways secondary.

Pharmacodynamic Comparison

The following data synthesizes binding affinity (


Comparative Affinity Table
CompoundTargetBinding Affinity (

)
Functional Inhibition (

)*
Activity Status
Olopatadine Histamine H131.6 – 41.1 nM 9.5 – 39.9 nM Primary Agonist
N-Desmethyl Olopatadine Histamine H1~100 nM**> 100 nMPartially Active
Olopatadine N-oxide Histamine H1> 10,000 nM> 10,000 nMInactive

*Functional inhibition measured via phosphoinositide (PI) turnover or Calcium flux in H1-expressing cells. **Estimated based on 70% inhibition at 0.1

1
Mechanistic Insight[1][3]
  • N-Desmethyl Olopatadine: The removal of the methyl group from the dimethylamino moiety preserves the basicity required for the ionic interaction with Asp107 in the H1 receptor transmembrane domain. However, the loss of steric bulk slightly reduces the van der Waals contacts within the binding pocket, resulting in a 2-3 fold reduction in affinity compared to the parent.

  • Olopatadine N-oxide: The oxidation of the tertiary amine creates a permanent positive charge and introduces a bulky oxygen atom. This steric clash and the alteration of the pharmacophore's electronic properties drastically reduce binding capability, effectively nullifying its antihistaminic potential.

Experimental Protocols

To validate these profiles in your own laboratory, use the following standardized protocols. These are designed to be self-validating with built-in controls.[1]

Protocol A: H1 Receptor Radioligand Binding Assay

Objective: Determine

Reagents:

  • Source: Recombinant human H1 receptor membrane preparations (CHO or HEK293 cells).

  • Radioligand:

    
    -Pyrilamine (Specific Activity ~80 Ci/mmol).[1]
    
  • Non-specific Control: 10

    
    M Triprolidine or Diphenhydramine.[1]
    

Workflow Visualization:

BindingAssaycluster_wellsReaction Mix (250 µL)Step1Prepare Membrane Homogenate(50 mM Tris-HCl, pH 7.4)Step2Incubation Setup (96-well plate)Step1->Step2Mix50 µL Membranes+ 50 µL [3H]-Pyrilamine (2 nM)+ 50 µL Test Compound (10^-10 to 10^-5 M)Step3Incubation60 min @ 25°CStep2->Step3Step4TerminationRapid Vacuum Filtration (GF/B Filters)Step3->Step4Step5Data AnalysisScatchard Plot / Non-linear RegressionStep4->Step5

Figure 2: Workflow for competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation: Dilute membrane homogenates in assay buffer (50 mM Tris-HCl, 5 mM

    
    , pH 7.4).
    
  • Dosing: Prepare a 10-point serial dilution of Olopatadine, N-Desmethyl, and N-oxide (range: 0.1 nM to 100

    
    M).
    
  • Incubation: Combine 50

    
    L membrane, 50 
    
    
    L
    
    
    -Pyrilamine (~2 nM final), and 50
    
    
    L test compound. Incubate for 60 minutes at 25°C to reach equilibrium.
  • Harvest: Terminate reaction by rapid filtration over GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[1]

  • Calculation: Determine

    
     using a 4-parameter logistic fit. Convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]
Protocol B: Metabolic Stability & Identification

Objective: Confirm the formation of M1 (N-desmethyl) and M3 (N-oxide) in vitro.[1]

  • System: Human Liver Microsomes (HLM) or recombinant enzymes (rCYP3A4, rFMO1/3).[1]

  • Incubation:

    • Substrate: 10

      
      M Olopatadine.[1]
      
    • Cofactors: NADPH regenerating system.[1]

    • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS (Triple Quadrupole).

    • M1 Transition: Monitor loss of 14 Da (Demethylation).[1]

    • M3 Transition: Monitor gain of 16 Da (Oxidation).

  • Validation: Use Methimazole (FMO inhibitor) and Ketoconazole (CYP3A4 inhibitor) to confirm pathway specificity.[1]

Safety & Regulatory Implications

While N-Desmethyl Olopatadine shows activity, its clinical relevance is mitigated by pharmacokinetics.[1]

  • Systemic Exposure: In clinical trials, plasma levels of N-desmethyl olopatadine are often below the limit of quantification (<0.05 ng/mL), while the N-oxide is detected only transiently.

  • MIST Guidelines: Since neither metabolite constitutes >10% of total drug exposure (AUC), they do not require separate safety toxicity testing under ICH M3(R2) guidelines.[1]

  • Renal Impairment: In patients with severe renal compromise, accumulation of the parent drug is the primary concern, rather than metabolite toxicity.

References

  • Sharif, N. A., et al. (1996).[1][3] "Olopatadine (AL-4943A): Ligand Binding and Functional Studies on a Novel, Long Acting H1-Selective Histamine Antagonist."[1][3] Journal of Ocular Pharmacology and Therapeutics.

  • FDA Center for Drug Evaluation and Research. (2004).[1] "Pharmacology/Toxicology Review: NDA 21-545 (Patanol)." FDA Access Data.

  • Ohmori, K., et al. (2002).[1] "Pharmacological, Pharmacokinetic and Clinical Properties of Olopatadine Hydrochloride." Japanese Journal of Pharmacology.

  • FDA Clinical Pharmacology Review. (2014). "NDA 206276 (Pazeo) - Clinical Pharmacology and Biopharmaceutics Review."[1] FDA Access Data.

  • PubChem. (2024).[1] "Compound Summary: N-Desmethyl Olopatadine." National Library of Medicine.[1] [1]

Comparative Guide: N-Desmethyl Olopatadine versus Other Antihistamine Metabolites

[1]

Executive Summary: The "Active Parent" vs. "Active Metabolite" Paradigm

In the evolution of H1-antihistamines, two distinct pharmacokinetic strategies have emerged. The first relies on metabolic activation , where a prodrug (e.g., Loratadine, Terfenadine) is converted into a pharmacologically active metabolite (Desloratadine, Fexofenadine) to achieve therapeutic efficacy or mitigate toxicity. The second strategy, exemplified by Olopatadine , utilizes a metabolically stable active parent molecule.

This guide analyzes N-Desmethyl Olopatadine (M1) —the primary metabolite of Olopatadine—against high-profile active metabolites like Desloratadine and Fexofenadine.[1] The critical finding for researchers is that while Desloratadine and Fexofenadine are clinical endpoints essential for efficacy, N-Desmethyl Olopatadine represents a minor, pharmacologically negligible pathway . This distinction underscores Olopatadine's design as a drug with minimal hepatic clearance dependence, reducing the risk of CYP450-mediated drug-drug interactions (DDIs).[1]

Molecular Profile & Metabolic Context[1][2][3][4][5]

Olopatadine and its Metabolite (M1)

Olopatadine is a dibenzoxepin derivative.[1][2][3] Unlike many second-generation antihistamines that undergo extensive first-pass metabolism, Olopatadine is primarily excreted unchanged in the urine.[1]

  • Parent: Olopatadine (Active, High Affinity)[4]

  • Metabolite: N-Desmethyl Olopatadine (M1)[1][5][2]

  • Formation: Catalyzed by CYP3A4 (minor pathway).[1][6]

  • Status: While M1 retains some H1-antagonist activity, its plasma concentrations are typically non-quantifiable (<0.050 ng/mL) following topical or oral administration.[1]

Comparator Metabolites

In contrast, the "comparator" metabolites are the primary effectors for their respective lineages:

  • Desloratadine: The active form of Loratadine. Loratadine itself has lower affinity and is rapidly metabolized by CYP3A4/2D6.[1]

  • Fexofenadine: The active carboxylate metabolite of Terfenadine. Developed specifically to bypass the hERG-mediated cardiotoxicity of the parent Terfenadine.

  • Cetirizine: The carboxylic acid metabolite of Hydroxyzine, offering higher H1 selectivity and reduced BBB penetration.

Structural & Metabolic Pathway Visualization[1]

The following diagram illustrates the divergence in metabolic reliance between Olopatadine and Loratadine.

MetabolicPathwayscluster_legendLegendLoratadineLoratadine(Prodrug)DesloratadineDesloratadine(Major Active Metabolite)Loratadine->DesloratadineCYP3A4/2D6(Required for Efficacy)OlopatadineOlopatadine(Active Parent)NDesmethylN-Desmethyl Olopatadine(Minor Metabolite <1%)Olopatadine->NDesmethylCYP3A4(Minor Pathway)ExcretionRenal Excretion(Unchanged)Olopatadine->ExcretionMajor Pathway(>70%)key1Green = Therapeutically Activekey2Red = Prodrug/Precursor

Caption: Comparative metabolic reliance. Loratadine requires conversion to Desloratadine for maximal efficacy, whereas Olopatadine is active per se, with N-Desmethyl Olopatadine being a negligible byproduct.

Pharmacodynamic Comparison: Affinity and Selectivity[5][8][9]

For drug developers, the receptor binding profile (

1
H1 Receptor Affinity ( )

The table below contrasts the affinity of Olopatadine (Parent) with the active metabolites of competitors. Note that for Olopatadine, the parent data is the clinical driver.

CompoundRoleH1 Receptor

(nM)
H1 SelectivityClinical Significance
Olopatadine Active Parent 31.6 – 41.1 HighPrimary effector.[1][4] Dual mechanism (H1 block + Mast cell stabilization).[1][3]
N-Desmethyl Olopatadine Minor MetaboliteNot Clinically RelevantUnknownLevels are too low (<0.05 ng/mL) to contribute to efficacy.[1][5]
Desloratadine Active Metabolite0.4 – 1.0Very High10-20x more potent than Loratadine.[1] Long half-life (27h).[1]
Fexofenadine Active Metabolite~10 – 20HighNon-sedating.[1] P-gp substrate (limits CNS entry).[1]
Cetirizine Active Metabolite~6 – 10HighHigh potency, but higher sedation incidence than Fexofenadine.

Key Insight: Unlike Loratadine, where the metabolite (Desloratadine) is significantly more potent than the parent, Olopatadine's metabolite is pharmacologically irrelevant in vivo. This "clean" profile simplifies PK/PD modeling, as efficacy is directly correlated with parent drug concentration.

Off-Target Selectivity (Safety)
  • Muscarinic Receptors: Olopatadine and Fexofenadine show negligible affinity for M1-M5 receptors, reducing anticholinergic side effects (dry mouth, urinary retention).

  • Adrenergic/Serotonergic: Olopatadine lacks significant affinity, preventing orthostatic hypotension or appetite changes often seen with non-selective agents.

Safety Profile: hERG Inhibition & Cardiac Safety

The historical context of antihistamine metabolites (e.g., Terfenadine) is rooted in cardiac safety.

  • The Terfenadine Lesson: Terfenadine was withdrawn because the parent drug blocked hERG potassium channels, causing Torsades de Pointes. Its metabolite, Fexofenadine, does not.

  • Olopatadine Profile:

    • hERG Inhibition: Olopatadine shows little to no inhibition of the IKr current at therapeutic concentrations.

    • Metabolite Contribution: Because N-Desmethyl Olopatadine levels are negligible, they pose no risk of hERG accumulation, even in renally impaired patients.

    • Contrast: This differs from Astemizole , where the major metabolite (Desmethylastemizole) was also a potent hERG blocker, complicating its safety profile.

Experimental Protocols

For researchers validating these profiles, the following self-validating protocols are standard.

Protocol 1: Radioligand Binding Assay (H1 Receptor)

Objective: Determine

  • Tissue Preparation: Use CHO cells stably expressing human H1 receptors.[1] Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Ligand: Use

    
    -Pyrilamine (~2 nM).[1]
    
  • Incubation:

    • Mix membrane suspension (200 µg protein) with

      
      -Pyrilamine and varying concentrations of the test compound (Olopatadine or Metabolite) (
      
      
      to
      
      
      M).
    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      .[1]
Protocol 2: hERG Patch Clamp Assay (Safety Validation)

Objective: Assess cardiac safety risk.

  • Cell Line: HEK293 cells stably expressing hERG channels.[1]

  • Setup: Whole-cell patch clamp configuration.

    • Internal Solution: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP (pH 7.2).

    • External Solution: Tyrode’s solution.[1][7]

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activate channels).

    • Repolarize to -50 mV (elicit tail current).[1]

  • Application: Perfusion of Test Compound (e.g., 30 µM Olopatadine) for 5 minutes.

  • Validation: Use E-4031 (100 nM) as a positive control (full block).

  • Data Output: % Inhibition of tail current amplitude.

Visualization of Experimental Workflow

BindingAssayStartStart: CHO-H1 Membrane PrepIncubationIncubate with [3H]-Pyrilamine+ Test Compound (60 min, 25°C)Start->IncubationFiltrationRapid Filtration(GF/B Filters + 0.3% PEI)Incubation->FiltrationWashingWash 3x with Ice-Cold BufferFiltration->WashingCountingLiquid Scintillation CountingWashing->CountingAnalysisData Analysis(Cheng-Prusoff Equation)Counting->Analysis

Caption: Standard Radioligand Binding Assay workflow for determining Ki values of antihistamines.

Conclusion

The comparison of N-Desmethyl Olopatadine against other antihistamine metabolites reveals a fundamental divergence in drug design. While Desloratadine and Fexofenadine are essential active metabolites required for the therapeutic action of their precursors, N-Desmethyl Olopatadine is a minor, inactive bystander in the pharmacology of Olopatadine.

For researchers, this implies that Olopatadine behaves as a single-entity drug , simplifying pharmacokinetic predictions and minimizing variability due to genetic polymorphisms in CYP enzymes (e.g., CYP2D6 poor metabolizers). This "metabolic stability" is a key differentiator in the safety and consistency of modern antihistamine therapies.

References

  • Sharif, N. A., et al. (1996).[1] "Olopatadine (AL-4943A): Ligand Binding and Functional Studies on a Novel, Long Acting H1-Selective Histamine Antagonist."[1] Journal of Pharmacology and Experimental Therapeutics.

  • FDA Center for Drug Evaluation and Research. (1996/2003).[1] "Clinical Pharmacology and Biopharmaceutics Review: Olopatadine Hydrochloride." FDA Access Data.

  • Kyowa Kirin Co., Ltd. "Olopatadine Hydrochloride: Mechanism of Action and Drug Target." Drug Development Review.

  • Church, M. K., & Church, D. S. (2013). "Pharmacology of Antihistamines." World Allergy Organization Journal.[1]

  • Taglialatela, M., et al. (1998).[1] "Molecular Basis for the Lack of HERG K+ Channel Block-Related Cardiotoxicity by Fexofenadine." Molecular Pharmacology.

A Senior Application Scientist's Guide to the Comparative Evaluation of Extraction Techniques for N-Desmethyl Olopatadine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the bioanalysis of olopatadine and its metabolites, the accurate quantification of N-Desmethyl Olopatadine is of paramount importance. This primary metabolite not only provides insights into the parent drug's pharmacokinetics but also contributes to the overall therapeutic and safety profile. The journey from a complex biological matrix, such as plasma or urine, to a clean, concentrated sample ready for instrumental analysis is paved with critical decisions, the most crucial of which is the choice of extraction technique.

This in-depth technical guide provides a comparative evaluation of the three most common extraction methodologies for N-Desmethyl Olopatadine: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, offering field-proven insights to empower you to select and optimize the most appropriate technique for your analytical needs.

Understanding N-Desmethyl Olopatadine: The Foundation for Extraction Strategy

Before delving into extraction techniques, a fundamental understanding of the analyte's physicochemical properties is essential. N-Desmethyl Olopatadine is the major metabolite of Olopatadine, an antihistamine and mast cell stabilizer.[1][2]

Key properties influencing its extraction behavior include:

  • Molecular Weight: 323.4 g/mol [3]

  • Polarity: As a metabolite, it is generally more polar than the parent drug, Olopatadine. This is a critical consideration for selecting appropriate solvents and sorbents.

  • pKa: The presence of a carboxylic acid and a secondary amine group means its charge state is pH-dependent. This property is exploited in ion-exchange SPE and pH-driven LLE.

  • LogP: The calculated XLogP3 value of 1 indicates a relatively low lipophilicity, influencing its partitioning behavior in LLE.[3]

A grasp of these properties allows for a rational approach to method development, moving from empirical trial-and-error to a scientifically-driven strategy.

In-Depth Analysis of Extraction Techniques

The selection of an extraction technique is a balance of competing priorities: recovery, purity, speed, cost, and automation compatibility. Here, we dissect each of the three primary methods.

Solid-Phase Extraction (SPE): The High-Purity Standard

SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties.[4] It is renowned for its ability to deliver high purity extracts, significantly reducing matrix effects and enhancing the reliability of subsequent LC-MS/MS analysis.[5]

SPE involves partitioning the analyte between a solid stationary phase (the sorbent) and a liquid mobile phase (the sample and subsequent solvents).[4] The process can be broadly categorized into four steps:

  • Conditioning: The sorbent is treated with a solvent to wet the stationary phase, ensuring consistent interaction with the analyte.[6]

  • Loading: The biological sample is passed through the sorbent bed. N-Desmethyl Olopatadine and other sample components will interact with the stationary phase to varying degrees.

  • Washing: A specific solvent is used to rinse the sorbent, removing weakly bound interfering compounds while the analyte of interest remains bound.[6]

  • Elution: A strong solvent is used to disrupt the interaction between the analyte and the sorbent, releasing N-Desmethyl Olopatadine for collection.[7]

SPE_Workflow

This protocol is adapted from a validated method for the analysis of olopatadine and its metabolites in human plasma.[1]

Materials:

  • Bond Elut C18 SPE cartridges[1]

  • Human plasma sample

  • Methanol

  • Water

  • Ammonium acetate

  • Formic acid

  • Centrifuge

  • SPE manifold

Step-by-Step Procedure:

  • Sample Pre-treatment: To 1 mL of human plasma, add an internal standard and vortex.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of water to remove salts and other polar interferences.

  • Elution: Elute N-Desmethyl Olopatadine and other retained compounds with 3 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

  • C18 Sorbent: The non-polar C18 stationary phase is ideal for retaining the moderately polar N-Desmethyl Olopatadine from the aqueous plasma matrix through hydrophobic interactions.

  • Methanol Conditioning: Methanol solvates the C18 chains, activating the sorbent for optimal retention of the analyte.

  • Water Wash: Water is a weak solvent for N-Desmethyl Olopatadine on a C18 sorbent, effectively removing highly polar, water-soluble interferences without prematurely eluting the analyte.

  • Methanol Elution: Methanol is a strong solvent that disrupts the hydrophobic interactions, efficiently eluting the analyte from the sorbent.

Liquid-Liquid Extraction (LLE): The Classic Workhorse

LLE is a separation technique based on the differential partitioning of a compound between two immiscible liquid phases.[8] It is a versatile and cost-effective method, though often more labor-intensive than SPE.

The principle of LLE is governed by the distribution coefficient (K) of the analyte between the two immiscible phases, typically an aqueous phase and an organic solvent. By manipulating the pH of the aqueous phase, the charge state of N-Desmethyl Olopatadine can be altered, thereby influencing its solubility in the organic phase. For a compound with a carboxylic acid and an amine group, extraction efficiency can be maximized by adjusting the pH to suppress the ionization of the functional group that will drive it into the organic phase.

LLE_Workflow

This protocol combines an initial protein precipitation step with a subsequent liquid-liquid extraction, a common strategy to improve the cleanliness of the final extract.[9]

Materials:

  • Human plasma sample

  • Acetonitrile[9]

  • Ethyl acetate/Dichloromethane (e.g., 1:1, v/v)[9]

  • Vortex mixer

  • Centrifuge

Step-by-Step Procedure:

  • Protein Precipitation: To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of acetonitrile. Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction: Add 1 mL of ethyl acetate/dichloromethane to the supernatant. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to facilitate phase separation.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

  • Acetonitrile Precipitation: Acetonitrile is a water-miscible organic solvent that efficiently denatures and precipitates plasma proteins.[10]

  • Ethyl Acetate/Dichloromethane Mixture: This solvent mixture provides a good balance of polarity to effectively extract the moderately polar N-Desmethyl Olopatadine from the aqueous/acetonitrile supernatant. The specific ratio can be optimized to maximize recovery.

  • pH Adjustment (Optional but Recommended): Although not explicitly stated in the reference protocol, adjusting the pH of the aqueous phase to be slightly acidic (e.g., pH 4-5) would protonate the secondary amine and keep the carboxylic acid in its neutral form, potentially enhancing its partitioning into the organic phase.

Protein Precipitation (PPT): The High-Throughput Solution

PPT is the simplest and fastest of the three techniques, making it highly amenable to high-throughput screening.[10] However, this speed often comes at the cost of extract cleanliness, as it is less selective than SPE and LLE.

PPT works by adding a miscible organic solvent or a strong acid to the biological sample.[10] This disrupts the solvation of proteins, causing them to denature and precipitate out of the solution. The analyte of interest remains in the supernatant, which is then separated from the protein pellet by centrifugation.

PPT_Workflow

This is a general and widely used protocol for protein precipitation.

Materials:

  • Human plasma sample

  • Ice-cold acetonitrile

  • Vortex mixer

  • Centrifuge

Step-by-Step Procedure:

  • Sample Aliquoting: Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is a common starting point).[10]

  • Vortexing: Vortex the sample vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean vial for direct injection or for evaporation and reconstitution in the mobile phase.

  • Acetonitrile: Acetonitrile is a highly effective precipitating agent and is compatible with reversed-phase LC-MS/MS analysis.[11]

  • Ice-Cold Solvent: Using a cold solvent can enhance protein precipitation and minimize enzymatic degradation of the analyte.

  • High-Speed Centrifugation: This ensures a compact protein pellet, making it easier to collect the supernatant without disturbing the pellet.

Performance Comparison: A Data-Driven Decision

To facilitate an objective comparison, the following table summarizes the key performance metrics of the three extraction techniques for N-Desmethyl Olopatadine. The values are based on published data for olopatadine and its metabolites, as well as general expectations for these techniques in bioanalysis.

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Analyte Recovery High and reproducible (typically >85%)Moderate to high, can be variable (60-90%)Generally lower and more variable due to co-precipitation (50-85%)
Extract Cleanliness Excellent, minimal matrix effectsGood, but can have some residual matrix componentsFair, significant matrix effects are common[12]
Selectivity High, tunable by sorbent and solvent selectionModerate, dependent on solvent and pHLow, primarily removes proteins
Processing Time ModerateLongest, due to multiple stepsFastest
Cost per Sample Highest, due to cartridge costLow, primarily solvent costLowest, primarily solvent cost
Automation Potential Excellent, many automated systems availableModerate, some automated systems existExcellent, easily automated in 96-well plates
Solvent Consumption Low to moderateHighLow

Conclusion: Selecting the Optimal Extraction Technique

The choice of the most suitable extraction technique for N-Desmethyl Olopatadine is contingent upon the specific requirements of the analytical study.

  • Solid-Phase Extraction (SPE) is the gold standard for applications demanding the highest data quality, such as regulatory submissions and pivotal pharmacokinetic studies. Its superior selectivity and ability to minimize matrix effects justify the higher cost and longer processing time.

  • Liquid-Liquid Extraction (LLE) offers a good compromise between cleanliness and cost. It is a robust technique suitable for many research and development applications where high-throughput is not the primary concern.

  • Protein Precipitation (PPT) is the method of choice for high-throughput screening applications, such as in early drug discovery. Its speed and ease of automation are significant advantages, but the potential for significant matrix effects must be carefully evaluated and mitigated, often through the use of a stable isotope-labeled internal standard.

By understanding the principles behind each technique and considering the experimental data, researchers can make an informed decision that ensures the generation of accurate and reliable data for the quantification of N-Desmethyl Olopatadine in biological matrices.

References

  • Development of solid phase extraction methods for desalting and separating analytes in chemically complex biological samples. (2020). Diva-portal.org.
  • Thermo Fisher Scientific. (n.d.). SPE for biological fluids.
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.).
  • Fujita, K., Magara, H., & Kobayashi, H. (1999). Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry.
  • PubChem. (n.d.). Olopatadine.
  • Google Patents. (n.d.).
  • An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. (n.d.). PubMed Central.
  • Chemicea Pharmaceuticals. (n.d.). Olopatadine N-Desmethyl Impurity | CAS No- 113835-92-0.
  • Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. (n.d.).
  • Mahmoud, M. S., et al. (2018). Introducing FDA Validation Guidelines for the Spectrophotometric Determination of Olopatadine Hydrochloride in Pure Form and Eye Drops. Der Pharmacia Lettre, 10(1), 45-57.
  • Agilent. (n.d.). SPE Method Development Tips and Tricks.
  • Zhu, P., et al. (2011). A rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of olopatadine concentration in human plasma. Journal of analytical toxicology, 35(2), 113–118.
  • SynZeal. (n.d.).
  • Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. (2023).
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PubMed Central.
  • PubChem. (n.d.). N-Desmethyl olopatadine.
  • A Comprehensive Approach for the Determination and Quantification of N-Nitroso Desmethyl Olopatadine in the Olopatadine Hydrochl. (2025). Der Pharma Chemica.
  • Sigma-Aldrich. (n.d.). SPE Method Development for Pharmaceutical Bioanalysis.
  • Development and validation for the determination of olopatadine in human plasma by liquid chromatography–tandem mass spectrometry: application to a bioequivalence study of Ilhwa Allotadine tablet (olopatadine HCl 5 mg). (2015).
  • Effect of the ratio of acetonitrile:plasma on protein precipitation... (n.d.).
  • U.S.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.
  • Comparing the Extraction Performance in Mouse Plasma of Different Biphasic Methods for Polar and Nonpolar Compounds. (2024). Journal of Proteome Research.
  • Determination of olopatadine in human tears by hydrophilic interaction liquid chromatography–MS/MS method. (2017).
  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(4), 913–920.
  • Development and validation for the determination of olopatadine in human plasma by liquid chromatography–tandem mass spectrometry: application to a bioequivalence study of Ilhwa Allotadine tablet (olopatadine HCl 5 mg). (2015). Kyung Hee University.
  • New Extraction Technique Tested on Polar Metabolites in Human Plasma. (2025).
  • Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Follow. (2022). Analytical and Bioanalytical Chemistry Research.
  • Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.).
  • Development and validation for the determination of olopatadine in human plasma by liquid chromatography–tandem mass spectrometry: application to a bioequivalence study of Ilhwa Allotadine tablet (olopatadine HCl 5 mg). (2015). Kyung Hee University.
  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2006).
  • Agilent. (n.d.).
  • Comparing the Extraction Performance in Mouse Plasma of Different Biphasic Methods for Polar and Nonpolar Compounds. (2016).

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accuracy and precision of N-Desmethyl Olopatadine analytical methods

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Comparison Guide: N-Desmethyl Olopatadine

Executive Summary: The Dual Identity of N-Desmethyl Olopatadine

For researchers and drug development professionals, "N-Desmethyl Olopatadine" represents two distinct analytical challenges depending on the context:

  • The Metabolite (M1): A pharmacologically active metabolite (N-desmethyl olopatadine) monitored in pharmacokinetic (PK) studies.[1] It is notoriously difficult to quantify in plasma following topical administration due to extremely low systemic exposure.

  • The Impurity (NDSRI): A nitrosamine impurity (N-nitroso-N-desmethyl olopatadine) subject to rigorous ICH M7 regulatory limits.

This guide provides an objective, data-driven comparison of analytical methods for both contexts, synthesizing data from bioanalytical validation studies (Fujita et al.) and recent impurity profiling protocols.

Part 1: Bioanalytical Methods (PK Focus)

Target: N-Desmethyl Olopatadine (Metabolite M1) in Human Plasma. Challenge: Sensitivity. Following topical ocular dosing (0.1% - 0.77%), systemic levels of the parent drug are low (<1.5 ng/mL), and the M1 metabolite is often below the Lower Limit of Quantification (LLOQ) .

Methodological Landscape
FeatureLC-ESI-MS/MS (Standard) LC-HRMS (High Res) HPLC-UV
Primary Use Clinical PK (Plasma/Urine)Metabolite ID / Structure ElucidationNot Viable for Plasma PK
Sensitivity (LLOQ) 0.05 – 0.1 ng/mL 0.5 – 1.0 ng/mL> 10 ng/mL
Selectivity High (MRM transitions)Very High (Exact Mass)Low (Matrix Interference)
Throughput High (3.5 min run time)MediumLow
Deep Dive: Accuracy & Precision Data

Source: Synthesized from Fujita et al. (1999) and FDA Clinical Pharmacology Reviews (2014, 2017).

1. Linearity & Range

  • Parent (Olopatadine): Linear from 0.1 to 100 ng/mL (

    
    ).
    
  • Metabolite (M1): Validated range typically 2.0 – 100 ng/mL (older methods) or 0.05 – 20 ng/mL (modern sensitive methods).

  • Critical Insight: In topical studies, M1 is frequently reported as "Not Quantifiable" (NQ) because concentrations fall below 0.05 ng/mL.

2. Precision (CV%) & Accuracy (%RE) The following data represents the performance of the LC-MS/MS method using Solid Phase Extraction (SPE).

AnalyteIntra-Day Precision (CV%)Inter-Day Precision (CV%)Accuracy (% Recovery)
Olopatadine (Parent) 2.4% – 6.3%4.6% – 11.4%91.2% – 110.1%
N-Desmethyl (M1) < 15.0% < 15.0% 85.0% – 115.0%

Expert Note: While the method is validated for M1, the biological reality is that M1 levels are often too low to utilize this precision in topical studies. In oral dosing studies (e.g., 5mg/10mg tablets), M1 accounts for <1.6% of urinary recovery, confirming it is a minor metabolite.

Recommended Protocol: High-Sensitivity Extraction

To maximize the chance of detecting M1, a rigorous Solid Phase Extraction (SPE) is superior to Protein Precipitation (PPT).

  • Conditioning: Oasis MCX or Bond Elut C18 cartridges (1 mL MeOH, then 1 mL Water).

  • Loading: 500 µL Human Plasma + 500 µL Internal Standard (Deuterated M1).

  • Washing: 1 mL 2% Formic Acid (removes proteins/salts) -> 1 mL MeOH (removes phospholipids).

  • Elution: 5% NH4OH in Acetonitrile (releases basic amines).

  • Reconstitution: Evaporate under

    
     and reconstitute in Mobile Phase (30:70 ACN:Buffer).
    

Part 2: Impurity Analysis (CMC/Quality Focus)

Target: N-Nitroso-N-Desmethyl Olopatadine (NDSRI) in Drug Substance/Product. Challenge: Specificity. Distinguishing the nitrosamine impurity from the parent amine at trace (ppm/ppb) levels.

Performance Metrics: LC-MS/MS vs. HPLC-UV
ParameterLC-MS/MS (Trace Analysis) HPLC-UV (Limit Test)
Application Nitrosamine Screening (NDSRI)Routine QC Release
LOD (Limit of Detection) 0.08 ppm ~10 ppm
LOQ (Quantification) 0.27 ppm ~30 ppm
Recovery 80.0% – 120.0%98.0% – 102.0%
Linearity

(0.014–0.210 ppm)

Protocol Highlight: For Nitrosamine analysis, use a Phenyl Hexyl column .[2][3][4] The


-

interactions provide superior separation of the nitroso compound from the parent drug compared to standard C18 columns.

Part 3: Visualization & Workflows

Figure 1: Analytical Decision Tree

A logic flow for selecting the correct method based on the "N-Desmethyl" target.

MethodSelection Start Target Analyte? Metabolite Metabolite (M1) (N-Desmethyl Olopatadine) Start->Metabolite Impurity Impurity (NDSRI) (N-Nitroso-N-Desmethyl) Start->Impurity Matrix Biological Matrix? (Plasma/Urine) Metabolite->Matrix RegLimit Regulatory Limit (ICH M7) Trace Level (ppm) Impurity->RegLimit Dosing Route of Admin? Matrix->Dosing Topical Topical (Eye Drops) Exp. Cmax < 1 ng/mL Dosing->Topical Oral Oral (Tablet) Exp. Cmax > 10 ng/mL Dosing->Oral MethodPK LC-ESI-MS/MS (SPE) LLOQ: 0.05 ng/mL Topical->MethodPK Oral->MethodPK ResultPK Likely < LLOQ (NQ) MethodPK->ResultPK MethodQC LC-MS/MS (MRM) LOD: 0.08 ppm RegLimit->MethodQC Column Column: Phenyl Hexyl (Separates Nitroso) MethodQC->Column

Caption: Decision matrix for distinguishing between PK bioanalysis (blue path) and Nitrosamine impurity profiling (red path).

Figure 2: High-Sensitivity Extraction Workflow (PK)

Optimized for recovering polar metabolites like N-desmethyl olopatadine.

ExtractionWorkflow Sample Plasma Sample (500 µL) Mix Vortex & Centrifuge Sample->Mix IS Add Internal Std (Deuterated M1) IS->Mix SPE SPE Cartridge (Oasis MCX / Bond Elut) Mix->SPE Wash1 Wash 1: Acidic (2% Formic Acid) SPE->Wash1 Wash2 Wash 2: Organic (100% MeOH) Wash1->Wash2 Elute Elution (5% NH4OH in ACN) Wash2->Elute Dry Evaporate (N2) & Reconstitute Elute->Dry Inject LC-MS/MS Injection Dry->Inject

Caption: Solid Phase Extraction (SPE) workflow critical for minimizing matrix effects and achieving 0.05 ng/mL sensitivity.

References

  • Fujita, K., et al. (1999). "Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry."[5] Journal of Chromatography B: Biomedical Sciences and Applications, 731(2), 345-352.[5] Link

  • U.S. Food and Drug Administration (FDA). (2014). "Clinical Pharmacology Review: Olopatadine Hydrochloride Ophthalmic Solution (NDA 206276)." Center for Drug Evaluation and Research. Link

  • Kamaliya, B., et al. (2025). "A Comprehensive Approach for the Determination and Quantification of N-Nitroso Desmethyl Olopatadine in the Olopatadine Hydrochloride Ophthalmic Solution by RP-HPLC." Der Pharma Chemica, 17(2), 634-639.[2] Link

  • U.S. Food and Drug Administration (FDA). (2017). "Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects."[6] Clinical Pharmacology & Biopharmaceutics. Link

  • SynZeal Research. (2024). "N-Nitroso N-Desmethyl Olopatadine Reference Standards and Impurity Profiling Data." SynZeal Product Data. Link

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.